(1R,3R,4R)-Entecavir
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-9-[(1R,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGZDCVAUDNJFG-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@@H](C[C@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanism of Action of 1r,3r,4r Entecavir Triphosphate
Intracellular Phosphorylation Pathways of Entecavir (B133710)
Upon entry into the host cell, entecavir, a guanosine (B1672433) nucleoside analog, must undergo phosphorylation to its active 5'-triphosphate form, entecavir triphosphate. patsnap.comnih.gov This bioactivation is a critical prerequisite for its antiviral efficacy. The process is mediated by host cellular enzymes and is noted to be an efficient conversion. nih.gov
Role of Host Cellular Kinases in Triphosphate Formation
The conversion of entecavir to its active triphosphate metabolite is carried out by host cellular kinases. nih.gov While the complete phosphorylation cascade involves multiple enzymatic steps, research has indicated the involvement of specific kinase types. The initial phosphorylation to entecavir monophosphate has been shown to be performed by deoxyguanosine kinase. Subsequent phosphorylation steps to the diphosphate (B83284) and ultimately the active triphosphate form are also carried out by cellular kinases. nih.gov
Kinetic Studies of Phosphorylation
Kinetic studies have been conducted to understand the efficiency of the initial phosphorylation step of entecavir. In studies using isolated rat heart mitochondria, the phosphorylation of entecavir followed Michaelis-Menten kinetics. These studies demonstrated that entecavir is a substrate for deoxyguanosine kinase, and it competitively inhibits the phosphorylation of the natural substrate, deoxyguanosine.
Click on the headers to sort the data.
| Substrate | Parameter | Value |
|---|---|---|
| Entecavir | Km | 0.77 ± 0.62 µM |
| Entecavir | Vmax | 7.1 ± 2.2 pmol/mg protein/hr |
| Deoxyguanosine | Km | 0.72 ± 0.09 µM |
| Deoxyguanosine | Vmax | 101 ± 5 pmol/mg protein/hr |
Inhibition of Hepatitis B Virus (HBV) Polymerase Activities
The antiviral activity of entecavir is exerted through the potent and selective inhibition of the HBV polymerase by entecavir triphosphate. nih.gov This active form of the drug targets all three essential functions of the viral polymerase: priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA. nih.gov
Competitive Inhibition with Deoxyguanosine Triphosphate (dGTP)
Entecavir triphosphate acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the HBV polymerase. patsnap.comnih.gov The structural similarity between entecavir triphosphate and dGTP allows it to be recognized by the enzyme's active site. Kinetic analyses have demonstrated this competitive inhibition, with entecavir triphosphate showing a high affinity for the HBV polymerase. The inhibition constant (Ki) for entecavir triphosphate is significantly lower than that of other nucleoside analogs, indicating a more potent inhibition. nih.govnih.gov The ratio of Ki to the Michaelis constant (Km) for the natural substrate further illustrates the efficiency of this competition. nih.gov
Click on the headers to sort the data.
| Compound | IC50 (nM) | Ki (nM) | Ki/Km (dGTP) |
|---|---|---|---|
| Entecavir-TP | 0.5 | 0.15 | 0.01 |
Effects on HBV DNA Polymerase Priming
The initiation of HBV DNA synthesis, known as priming, is a critical first step in viral replication that is inhibited by entecavir triphosphate. nih.gov This process involves the covalent attachment of a guanosine triphosphate to the polymerase, which serves as the primer for DNA synthesis. nih.gov By competing with dGTP, entecavir triphosphate effectively disrupts this initial step, thereby preventing the commencement of viral DNA replication. patsnap.comnih.gov
Inhibition of Minus-Strand DNA Synthesis (Reverse Transcription)
Following the priming step, the HBV polymerase synthesizes the negative-strand DNA using the pregenomic RNA as a template in a process known as reverse transcription. nih.gov Entecavir triphosphate also inhibits this crucial step. patsnap.com After its incorporation into the growing DNA chain, it leads to the termination of further elongation. patsnap.com Although entecavir possesses a 3'-hydroxyl group, which is typically required for chain elongation, its incorporation results in a "de facto" chain termination, effectively halting the synthesis of the minus-strand DNA. nih.gov This premature termination prevents the formation of a complete viral genome. patsnap.com
Inhibition of Plus-Strand DNA Synthesis
The replication of the hepatitis B virus genome is a multi-stage process orchestrated by the viral reverse transcriptase (RT), also known as HBV polymerase. This enzyme possesses three distinct catalytic functions: protein priming, reverse transcription of the pre-genomic RNA (pgRNA) to synthesize the negative-strand DNA, and the subsequent synthesis of the positive-strand DNA. chemicalbook.comnbinno.com The active form of (1R,3R,4R)-Entecavir, entecavir triphosphate (ETV-TP), is a potent inhibitor of all three of these functions. nbinno.compatsnap.comresearchgate.net
Following the synthesis of the negative-strand DNA, the polymerase begins the synthesis of the positive strand. ETV-TP, a guanosine nucleoside analogue, competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating positive-strand DNA. chemicalbook.compatsnap.com Upon incorporation, ETV-TP acts as a non-obligate chain terminator. chemicalbook.com Although this compound possesses a 3'-hydroxyl group, which is typically necessary for the addition of the next nucleotide, its unique carbocyclic structure imposes significant steric constraints. nih.govasm.org After its incorporation, the addition of subsequent nucleotides is severely hindered, effectively halting the elongation of the plus-strand DNA. nih.govnih.gov This process of delayed chain termination is a key feature of its mechanism, preventing the formation of complete, replication-competent viral genomes. nih.gov
Enzyme Kinetic Parameters and Inhibition Constants (Kᵢ)
The high potency of this compound is reflected in its enzyme kinetic parameters. ETV-TP exhibits a strong affinity for the HBV reverse transcriptase, often greater than the enzyme's affinity for its natural substrate, dGTP. nih.gov The inhibition constant (Kᵢ), a measure of the inhibitor's binding affinity, for ETV-TP is in the low nanomolar range. Studies have reported Kᵢ values for wild-type HBV polymerase to be approximately 0.2 nM to 2.6 nM. chemicalbook.comresearchgate.net
In contrast, the Michaelis constant (Kₘ) for the natural substrate dGTP has been measured at approximately 1.3 nM to 20 nM. chemicalbook.comresearchgate.net The ratio of Kᵢ to Kₘ indicates that ETV-TP can compete very effectively with dGTP for binding to the enzyme's active site. nih.gov This efficient competition is a primary reason for the compound's potent inhibition of viral DNA synthesis. chemicalbook.comnih.gov
| Compound | Parameter | Reported Value (nM) | Reference |
|---|---|---|---|
| ETV-TP | Kᵢ (Inhibition Constant) | 0.2 | researchgate.net |
| 1.3 - 2.6 | chemicalbook.com | ||
| dGTP | Kₘ (Michaelis Constant) | 1.3 | researchgate.net |
| 13.3 - 20 | chemicalbook.com |
Molecular Interactions with HBV Reverse Transcriptase (RT)
Identification of Binding Pockets and Key Residues
Due to the difficulty in crystallizing the full HBV polymerase, much of the understanding of its structure and interaction with inhibitors comes from homology modeling based on the well-characterized structure of HIV-1 reverse transcriptase. nih.govasm.org These models have been instrumental in elucidating the molecular basis for the high affinity and specificity of ETV-TP.
A significant finding from molecular modeling studies is the presence of a unique hydrophobic pocket located at the rear of the deoxynucleoside triphosphate (dNTP) binding site. nih.govasm.org This pocket is perfectly sized to accommodate the exocyclic alkene group on the cyclopentyl moiety of ETV-TP. nih.govasm.org The natural substrate, dGTP, does not access this pocket. asm.org This additional interaction provides a structural explanation for the superior potency of this compound compared to other nucleoside analogues. nih.gov
Studies of drug-resistant viral strains have further identified key amino acid residues critical for inhibitor binding. Mutations at positions such as T184, S202, and M250 within the RT domain, typically arising in combination with lamivudine-resistance mutations (L180M and M204V/I), can reduce susceptibility to this compound. semanticscholar.org These residues are clustered around the dNTP binding site, and their alteration can diminish the binding efficiency of ETV-TP. semanticscholar.org Additionally, some evidence suggests that the M171 residue may serve as an initial interaction site for ETV-TP before it fully engages with the catalytic active site. nih.govasm.org
Conformational Changes Induced by Entecavir Triphosphate Binding
The binding of ETV-TP and its subsequent incorporation into the viral DNA chain induce conformational stresses that inhibit further synthesis. After being added to the primer strand, the unique structure of the incorporated entecavir monophosphate causes a steric clash with key residues of the polymerase. asm.org Specifically, the exocyclic double bond of the drug is predicted to clash with amino acids such as Y203 and L66 during the translocation step required for the next nucleotide addition. asm.org This steric hindrance disrupts the optimal positioning of the primer-template complex, thereby terminating DNA chain elongation. nih.gov
In resistant mutants, amino acid substitutions can alter the conformation of the dNTP binding pocket. For example, changes at residues T184 or S202 can reposition the critical YMDD loop of the polymerase, leading to a reduction in the size and accessibility of the ETV-TP binding pocket. semanticscholar.org This highlights the precise conformational fit required for potent inhibition and how subtle structural changes in the enzyme can lead to drug resistance.
Differential Activity Against Other Viral Polymerases and Cellular Polymerases
Specificity Profile Against HIV-1 Reverse Transcriptase
This compound was initially characterized by its high specificity for HBV polymerase, with early studies showing no significant activity against HIV-1 at concentrations below 1 µM. nih.govnih.gov This selectivity is attributed to structural differences between the two viral enzymes. However, more recent and sensitive kinetic analyses have demonstrated that ETV-TP can be recognized and incorporated by HIV-1 RT, leading to inhibition of HIV-1 replication. nih.govresearchgate.net
Despite this, the efficiency of inhibition is lower compared to its effect on HBV polymerase. The use of this compound as a monotherapy in HIV/HBV co-infected individuals has been shown to select for the M184V resistance mutation in HIV, which confers resistance to lamivudine (B182088) and emtricitabine. nih.govaidsmap.com
In contrast to its potent activity against viral polymerases, ETV-TP is a very weak inhibitor of human cellular DNA polymerases α, β, δ, and mitochondrial DNA polymerase γ. nih.gov The reported Kᵢ values for these host enzymes are in the range of 18 to over 160 µM, orders of magnitude higher than the Kᵢ for HBV polymerase. nih.gov This high degree of selectivity is crucial and is explained by structural differences; for instance, the hydrophobic pocket in HBV RT that accommodates this compound is absent in human DNA polymerase beta. nih.gov
| Enzyme | Parameter | Value | Reference |
|---|---|---|---|
| HBV Reverse Transcriptase | Kᵢ | 0.2 - 2.6 nM | chemicalbook.comresearchgate.net |
| HIV-1 Reverse Transcriptase | IC₅₀ | 0.1 - 1 nM* | aidsmap.com |
| Human Cellular DNA Polymerases (α, β, δ) | Kᵢ | 18 - >160 µM | nih.gov |
| Human Mitochondrial DNA Polymerase (γ) |
*Value from in vitro cellular assays, which may differ from direct enzyme inhibition constants (Kᵢ).
Interaction with Mammalian DNA Polymerases (α, β, δ, γ)
A key factor in the safety profile of nucleoside analogue antiviral drugs is their selectivity for the viral polymerase over host mammalian DNA polymerases. This compound triphosphate has been demonstrated to be a weak inhibitor of mammalian DNA polymerases, including the replicative polymerases α and δ, the repair-associated polymerase β, and the mitochondrial DNA polymerase γ. pom.go.idfda.govdrugcentral.orgwho.int
Research findings indicate that the inhibitory activity of this compound triphosphate against cellular DNA polymerases α, β, and δ is significantly lower than its potent inhibition of HBV DNA polymerase. The inhibition constants (Ki) for these cellular enzymes are in the micromolar range, in stark contrast to the nanomolar inhibition observed with the viral polymerase. Specifically, the Ki values for the inhibition of mammalian DNA polymerases α, β, and δ by this compound triphosphate have been reported to be between 18 and 40 µM. who.int
With regard to the mitochondrial DNA polymerase γ, studies have shown that this compound triphosphate has a minimal effect on its function. One report indicates a Ki value of greater than 160 µM. who.int Further investigation has demonstrated that this compound triphosphate is not recognized by and does not inhibit mitochondrial DNA polymerase γ, even at concentrations as high as 300 µM. nih.govasm.org This lack of significant interaction with polymerase γ is consistent with a lower potential for mitochondrial toxicity, a concern with some other nucleoside analogues. nih.govasm.orgnih.gov
The table below summarizes the inhibitory activity of this compound triphosphate against mammalian DNA polymerases in comparison to its activity against HBV DNA polymerase.
| Polymerase | Inhibition Constant (Ki) |
| HBV DNA Polymerase | 0.0012 µM |
| Mammalian DNA Polymerase α | 18 - 40 µM |
| Mammalian DNA Polymerase β | 18 - 40 µM |
| Mammalian DNA Polymerase δ | 18 - 40 µM |
| Mammalian DNA Polymerase γ | >160 µM |
This table is interactive. Users can sort and filter the data.
The significant difference in the Ki values highlights the high selectivity of this compound triphosphate for the viral target, which is a desirable characteristic for an antiviral agent.
Molecular Virological Research on 1r,3r,4r Entecavir Resistance
Characterization of HBV Polymerase Resistance Mutations
Resistance to entecavir (B133710) is not conferred by a single mutation but requires a combination of substitutions within the reverse transcriptase domain of the HBV polymerase. plos.orgasm.org This multi-step mutational pathway is a key reason for the high genetic barrier to resistance observed in nucleoside-naïve patients. tropicalgastro.comasm.org
The development of entecavir resistance almost invariably occurs in viruses that are already resistant to lamivudine (B182088). plos.orgtropicalgastro.comasm.org The primary mutations conferring lamivudine resistance, rtM204V or rtM204I (substitutions at codon 204 from methionine to valine or isoleucine) located in the highly conserved YMDD motif of the polymerase, are the essential background for the selection of entecavir resistance. asm.orgwjgnet.com These mutations alone lead to a slight reduction in entecavir susceptibility, but not enough to cause clinical resistance. asm.orgresearchgate.net
The rtL180M mutation (leucine to methionine at codon 180) often accompanies the rtM204V/I mutations. asm.orgfrontierspartnerships.org While rtL180M is considered a compensatory mutation for lamivudine resistance, restoring the replication fitness of the rtM204V/I mutant, the combination of rtL180M and rtM204V/I creates a genetic platform upon which entecavir-specific mutations can be selected. amegroups.orgasm.org The presence of both rtL180M and rtM204V mutations reduces susceptibility to entecavir by approximately eightfold. asm.org Therefore, prior or existing lamivudine resistance is a critical risk factor for the emergence of entecavir resistance. nih.gov
On the background of lamivudine resistance mutations (rtL180M + rtM204V/I), the addition of one or more specific amino acid substitutions is required to confer clinically significant entecavir resistance. plos.orgresearchgate.net These key entecavir-resistance-associated mutations occur at codons rtT184, rtS202, or rtM250. tropicalgastro.comasm.orgwjgnet.com
The emergence of these mutations in patients with pre-existing lamivudine resistance who are on entecavir therapy leads to a significant increase in resistance levels and can result in virologic breakthrough. tropicalgastro.comasm.orgnih.gov For instance, the addition of substitutions at rtT184, rtS202, or rtM250 to a lamivudine-resistant background can increase the 50% effective concentration (EC50) of entecavir substantially. nih.gov Other mutations, such as at rtI169, have also been implicated in entecavir resistance pathways. asm.orgresearchgate.netnih.gov
| Mutation Type | Amino Acid Substitution | Role in Resistance |
|---|---|---|
| Precursor (Lamivudine Resistance) | rtM204V/I | Primary mutation conferring lamivudine resistance and providing the initial backbone for entecavir resistance. asm.orgwjgnet.com |
| Precursor/Compensatory | rtL180M | Accompanies rtM204V/I, partially restores viral replication, and contributes to reduced entecavir susceptibility. amegroups.orgasm.org |
| Entecavir-Specific | rtT184G/L | Emerges on a lamivudine-resistant background to confer high-level entecavir resistance. plos.orgwjgnet.com |
| Entecavir-Specific | rtS202G/I | Selected in lamivudine-resistant viruses, leading to reduced entecavir susceptibility. plos.orgwjgnet.com |
| Entecavir-Specific | rtM250V | An additional mutation that can emerge to cause entecavir resistance. plos.orgresearchgate.netfrontierspartnerships.org |
| Entecavir-Specific | rtI169T | Also identified in entecavir-resistant strains, often in complex mutational patterns. researchgate.netnih.gov |
Primary drug resistance mutations, such as rtM204V/I, often come at a cost to the virus, leading to impaired polymerase function and reduced replication efficiency, or "viral fitness". amegroups.orgnih.gov To overcome this deficit, secondary or compensatory mutations may arise. amegroups.org These mutations restore the replication competence of the drug-resistant viral variants. nih.gov
In the context of entecavir resistance, the rtL180M mutation not only contributes to resistance but also acts as a compensatory mutation for the rtM204V/I substitutions, stabilizing the polymerase and improving replication. amegroups.org Another significant compensatory mutation is rtV173L, which has been shown to enhance the replication efficiency of lamivudine-resistant variants (rtM204V/I) and may also play a role in the fitness of entecavir-resistant strains. amegroups.orgfrontierspartnerships.org The emergence of these compensatory mutations is crucial for the survival and propagation of resistant viruses in the host, allowing them to replicate at levels sufficient to cause a virologic rebound. nih.gov While single mutations might impair the virus, the combination of primary and compensatory mutations can create a fit, resistant virus. amegroups.org
Mechanisms of Reduced Entecavir Susceptibility in Mutant Viruses
The molecular mechanisms underlying entecavir resistance involve structural changes in the HBV polymerase that directly interfere with the drug's action. These changes affect both the binding of the active form of the drug and its subsequent incorporation into the viral DNA.
Entecavir, once inside the host cell, is phosphorylated to its active form, entecavir triphosphate (ETV-TP). asm.org ETV-TP then competes with the natural substrate, dGTP, for binding to the active site of the HBV polymerase. asm.org The combination of lamivudine-resistance mutations (rtL180M/rtM204V) with entecavir-specific mutations (such as rtT184G/L or rtS202G) leads to conformational changes in the dNTP-binding pocket of the polymerase. plos.orgnih.gov
Molecular modeling studies suggest that these substitutions cause steric hindrance, which repositions key residues within the active site. plos.orgnih.gov This alteration of the binding pocket reduces the affinity of the mutant polymerase for ETV-TP, as reflected by an increased inhibition constant (Ki). plos.orgnih.gov For example, the combination of rtL180M, rtM204V, and rtS202G mutations results in a lower binding affinity for ETV-TP, which is believed to be a primary cause of virologic breakthrough. nih.gov The mutations essentially make it more difficult for the drug to bind to its target enzyme, thereby reducing its inhibitory effect. plos.org
Entecavir inhibits HBV replication by being incorporated into the growing viral DNA chain, which then leads to chain termination. plos.orgasm.org Unlike some other nucleoside analogs that cause immediate chain termination, entecavir acts as a "delayed" chain terminator, halting DNA synthesis after the incorporation of a few more nucleotides. asm.org
The resistance-conferring mutations significantly impair this process. In vitro studies have demonstrated that the combination of lamivudine and entecavir resistance substitutions leads to a significant reduction in the efficiency of ETV-TP incorporation into the nascent HBV DNA strand. plos.org The structural changes in the polymerase active site not only hinder the initial binding of ETV-TP but also disfavor the enzymatic reaction required for its incorporation. asm.org Consequently, the mutant polymerases can more effectively discriminate against ETV-TP in favor of the natural dGTP substrate, allowing viral DNA synthesis to proceed even in the presence of the drug. plos.orgasm.org This leads to reduced chain termination and sustained viral replication. plos.org
Cross-Resistance Profiles of Entecavir
The efficacy of (1R,3R,4R)-Entecavir against HBV strains resistant to other nucleos(t)ide analogues (NAs) is a critical aspect of its clinical utility. In vitro studies and clinical observations have delineated a specific cross-resistance profile for ETV.
Lamivudine (LVD)-Resistant HBV: As previously discussed, HBV strains with primary LVD resistance mutations (rtM204V/I, with or without the compensatory rtL180M mutation) exhibit reduced susceptibility to ETV. mdpi.comnih.gov In vitro assays show an 8- to 30-fold increase in the ETV EC50 for these mutants. europa.euasm.org This partial cross-resistance means that while ETV is still active, higher concentrations are needed for inhibition, and the genetic barrier for developing full ETV resistance is lowered. nih.govasm.org LVD-resistant mutants also show high-level cross-resistance to other L-nucleosides like telbivudine (B1682739) and emtricitabine. asm.orgresearchgate.net
Adefovir (B194249) (ADV)-Resistant HBV: In contrast, ETV generally retains full activity against HBV strains carrying the primary mutations associated with adefovir resistance (rtA181V/T or rtN236T). xiahepublishing.comeuropa.eunatap.org Recombinant viruses with these ADV-resistant substitutions remain fully susceptible to ETV in cell culture. europa.eu This lack of cross-resistance makes ETV a viable treatment option for patients who have failed adefovir therapy. However, some complex multidrug-resistant strains that include ADV-resistance mutations may show altered susceptibility.
Tenofovir (B777) (TDF)-Resistant HBV: Resistance to tenofovir is rare. Strains that are resistant to ETV, which harbor the combination of LVDr and ETVr mutations, generally remain sensitive to tenofovir. tandfonline.comkarger.com This makes tenofovir an effective rescue therapy for patients who develop ETV resistance.
The following table summarizes the cross-resistance profile based on in vitro susceptibility data.
| Resistant Strain (Primary Mutations) | Susceptibility to Entecavir | Fold-Change in EC50 (Approx.) |
| Lamivudine-Resistant (rtM204V/I ± rtL180M) | Reduced | 8-30x europa.euasm.org |
| Adefovir-Resistant (rtA181V/T, rtN236T) | Susceptible | ~1x xiahepublishing.comeuropa.eu |
| Entecavir-Resistant (LVDr + ETVr) | Resistant | >70x natap.org |
EC50: 50% effective concentration. Data compiled from multiple in vitro studies.
The concept of a "genetic barrier" is crucial for understanding the long-term durability of an antiviral agent. It refers to the number of specific viral mutations required to overcome the drug's suppressive effect and lead to clinical resistance. turkjgastroenterol.orgnih.gov this compound is characterized by a high genetic barrier to resistance in treatment-naïve individuals. nih.govkarger.comresearchgate.netnih.gov
This high barrier is the result of three key factors:
Potent Viral Suppression: ETV potently inhibits HBV replication, rapidly reducing viral loads to undetectable levels in most patients. xiahepublishing.comnatap.org This profound suppression limits the pool of replicating viruses, thereby reducing the statistical probability of random mutations occurring and being selected. spandidos-publications.comnatap.org
Requirement for Multiple Mutations: Unlike drugs with a low genetic barrier where a single mutation can confer resistance, clinically significant ETV resistance requires a specific combination of mutations. karger.comturkjgastroenterol.orgnih.gov The process typically involves a "two-hit" mechanism. spandidos-publications.comnih.gov
First Hit: The acquisition of LVDr mutations (rtM204V/I ± rtL180M). These mutations alone only cause a modest decrease in ETV susceptibility. spandidos-publications.comnatap.org
Second Hit: The subsequent acquisition of at least one additional signature ETVr mutation (at rtI169, rtT184, rtS202, or rtM250) on the LVDr background. asm.orgashm.org.auspandidos-publications.com
Impaired Replication Fitness: ETV-resistant HBV variants, carrying this complex array of mutations, often exhibit reduced replication capacity compared to the wild-type virus. plos.orgturkjgastroenterol.org This fitness cost means they may not replicate efficiently enough to cause a rapid viral rebound unless the selective pressure from the drug is high and consistent.
The necessity for at least three specific substitutions to confer high-level resistance explains why the emergence of resistance in nucleoside-naïve patients is a rare event. karger.comnih.gov In contrast, for patients already harboring LVDr strains, the genetic barrier is lowered because the "first hit" is already present, and only the "second hit" is needed for resistance to emerge, explaining the much higher resistance rates observed in this population. nih.govnih.govtropicalgastro.com
Preclinical Antiviral Efficacy of 1r,3r,4r Entecavir
In Vitro Antiviral Activity Assessments
The in vitro potency of (1R,3R,4R)-Entecavir was rigorously evaluated using cell culture systems, which allowed for detailed characterization of its inhibitory effects on HBV replication and its activity against different viral variants.
In human hepatoma HepG2 cells transfected with wild-type HBV, this compound demonstrated potent, concentration-dependent inhibition of HBV DNA synthesis. The 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of viral replication, was consistently measured in the low nanomolar range.
Multiple studies have reported an EC₅₀ value of approximately 0.004 µM (4.0 nM) for the inhibition of HBV DNA synthesis in HepG2 cells. europa.eunatap.orgfda.gov Other research has pinpointed this value at 3.75 nM. medchemexpress.commdpi.com In comparative studies using the HepG2 2.2.15 cell line, this compound was found to be about 30 times more potent than lamivudine (B182088), another nucleoside analogue, exhibiting an EC₅₀ of 4 nmol/L versus 116 nmol/L for lamivudine. natap.org The selectivity index, a ratio of the drug's cytotoxicity to its antiviral activity, was reported to be greater than 100, indicating a high degree of selectivity for the viral polymerase over host cellular processes. pnas.org
Table 1: In Vitro Inhibition of HBV DNA by this compound in HepG2 Cells
| Parameter | Value | Cell Line | Reference |
|---|---|---|---|
| EC₅₀ | 0.004 µM (4.0 nM) | HepG2 (wild-type HBV transfected) | europa.eufda.gov |
| EC₅₀ | 3.75 nM | HepG2 | medchemexpress.commdpi.com |
| EC₅₀ | 4.0 nmol/L | HepG2 2.2.15 | natap.org |
| Comparative Potency | ~30x more potent than Lamivudine | HepG2 2.2.15 | natap.org |
| Selectivity Index | >100 | HepG2 2.2.15 | pnas.org |
This compound has shown potent activity against wild-type HBV and retains significant efficacy against certain genotypic variants known to confer resistance to other antiviral agents. asm.orgnatap.org Its effectiveness was notably tested against lamivudine-resistant (LVDr) HBV, which contains substitutions such as rtL180M and rtM204V in the viral reverse transcriptase. europa.eumdpi.com
While its activity against these LVDr strains is reduced, it remains potent. The median EC₅₀ for this compound against LVDr HBV was 0.026 µM. europa.eufda.gov This represents an 8- to 30-fold decrease in susceptibility compared to its activity against wild-type virus. fda.govnatap.org Importantly, recombinant HBV genomes that harbored adefovir-resistant substitutions, such as rtN236T or rtA181V, did not show reduced susceptibility to this compound. europa.eufda.govnatap.org
The development of resistance to this compound in cell culture appears to be a multi-step process. It requires the pre-existence of lamivudine resistance mutations, followed by the acquisition of additional substitutions at other amino acid residues, including rtT184, rtS202, or rtM250. europa.euasm.org The presence of these additional changes can further decrease susceptibility to this compound by a range of 16- to 741-fold. europa.eu
Table 2: Efficacy of this compound Against HBV Genotypic Variants
| HBV Strain | Key Substitutions | This compound EC₅₀ (Median) | Fold Change vs. Wild-Type | Reference |
|---|---|---|---|---|
| Wild-Type | None | 0.004 µM | 1x | europa.eufda.gov |
| Lamivudine-Resistant (LVDr) | rtL180M, rtM204V | 0.026 µM | 8-30x | europa.eufda.govnatap.org |
| Adefovir-Resistant | rtN236T or rtA181V | No significant change | ~1x | europa.eufda.govnatap.org |
In Vivo Antiviral Efficacy in Animal Models
The preclinical evaluation of this compound extended to several animal models that are susceptible to hepadnaviruses closely related to human HBV. These models were instrumental in assessing the compound's antiviral effects in a living organism.
Woodchucks chronically infected with the woodchuck hepatitis virus (WHV), a close relative of HBV, served as a key animal model for evaluating this compound. nih.govnih.gov These studies demonstrated potent in vivo efficacy. An initial dose-ranging study found that daily oral administration of this compound at doses of 0.1 and 0.5 mg/kg led to a significant reduction in circulating WHV DNA by 3 log₁₀ within four weeks. nih.gov Other studies confirmed that daily oral treatment for one to three months effectively suppressed WHV viremia. medchemexpress.comwipo.int
Long-term studies in woodchucks showed that a weekly oral dose of 0.5 mg/kg could maintain undetectable levels of WHV DNA for up to three years in a subset of the animals, and no evidence of resistance was detected during this period. natap.orgnih.gov The woodchuck model was considered critical for establishing the therapeutic potential of this compound prior to human trials. nih.gov
The duck hepatitis B virus (DHBV) model, using Pekin ducks, provided another important system for in vivo testing. bioline.org.brxiahepublishing.comnatap.org In primary duck hepatocyte cultures, this compound was a highly potent inhibitor of DHBV replication, with an EC₅₀ of 0.13 nM. nih.gov This was more than 1,000 times more potent than lamivudine in the same system. nih.gov
In studies involving infected ducklings, oral treatment with 1 mg/kg/day of this compound for 21 days resulted in a mean serum DHBV DNA reduction of 3.1 log₁₀. nih.gov The antiviral effect was dose-dependent, with doses of 0.01, 0.1, and 1 mg/kg/day all proving more effective than a 25 mg/kg daily dose of lamivudine. nih.gov Furthermore, treatment with this compound led to a reduction in the levels of viral covalently closed circular DNA (cccDNA) in the liver, a key viral replication intermediate. nih.gov
HBV transgenic mouse models, which express HBV proteins and support viral replication in the liver, were also utilized to characterize the antiviral activity of this compound. xiahepublishing.comfrontiersin.org In these models, a 10-day course of daily oral this compound at a dose of 3.2 mg/kg resulted in a significant reduction of HBV DNA in the liver. nih.gov
Dose-titration experiments established that statistically significant reductions in liver HBV DNA could be achieved at doses as low as 0.032 mg/kg/day in female mice and 0.1 mg/kg/day in male mice. nih.gov However, treatment did not affect the levels of viral RNA or viral antigens (HBeAg, HBsAg, and HBcAg). nih.gov This is because the drug's mechanism of action targets the viral polymerase, and in this model, the HBV transgene does not permit secondary rounds of infection, meaning the production of viral proteins from the integrated gene is not dependent on active replication. nih.gov
Table 3: Summary of In Vivo Efficacy in Animal Models
| Animal Model | Key Findings | Reference |
|---|
| Woodchuck (WHV) | - 3 log₁₀ reduction in WHV DNA with 0.1-0.5 mg/kg/day.
Virological Endpoints in Preclinical Models (e.g., Viral DNA Reduction)
The preclinical antiviral efficacy of this compound, a potent guanosine (B1672433) nucleoside analogue, has been extensively evaluated through various virological endpoints, primarily focusing on the reduction of viral DNA in both in vitro and in vivo models. These studies have consistently demonstrated its significant activity against hepatitis B virus (HBV).
In vitro studies using human HepG2 cells transfected with wild-type HBV showed that entecavir (B133710) inhibited HBV DNA synthesis with a 50% reduction (EC50) at a concentration of 0.004 µM. fda.govhres.ca Further investigations revealed an EC50 value of 3.75 nM for the inhibition of HBV DNA synthesis. nih.gov The compound also demonstrated efficacy against lamivudine-resistant HBV strains (rtL180M, rtM204V), with a median EC50 value of 0.026 µM (range 0.010-0.059 µM). fda.govhres.ca
Table 1: In Vitro Antiviral Activity of Entecavir Against HBV
| Cell Line | HBV Strain | Endpoint | EC50 Value |
|---|---|---|---|
| HepG2 | Wild-Type | 50% reduction in DNA synthesis | 0.004 µM fda.govhres.ca |
| Not Specified | Wild-Type | 50% reduction in DNA synthesis | 3.75 nM nih.gov |
| HepG2 | Lamivudine-Resistant (rtL180M, rtM204V) | 50% reduction in DNA synthesis | 0.026 µM (median) fda.govhres.ca |
Preclinical animal models have corroborated the potent in vitro findings. In woodchucks chronically infected with woodchuck hepatitis virus (WHV), a relevant model for studying HBV, entecavir treatment resulted in a significant reduction in viral DNA. fda.gov An initial dose-ranging study in these animals showed that entecavir reduced circulating WHV DNA by 3 log10 at week 4. xiahepublishing.com Subsequent studies using more sensitive PCR methods revealed a 7 log10 reduction in serum WHV DNA to undetectable levels within four weeks. xiahepublishing.com Long-term studies in woodchucks demonstrated that entecavir could maintain undetectable viral DNA levels for up to 3 years. fda.gov
Similarly, in ducks infected with duck hepatitis B virus (DHBV), another animal model for HBV, entecavir treatment led to a significant reduction in viral DNA levels, with decreases ranging from 4 to 8 log10. fda.gov
A comparative study in woodchucks showed that entecavir-treated animals had a significantly greater reduction in hepatic covalently closed circular DNA (cccDNA) after four weeks of therapy compared to lamivudine. xiahepublishing.com In some entecavir-treated animals, the virus reached undetectable levels over the course of 12 weeks of treatment. xiahepublishing.com
Table 2: In Vivo Antiviral Efficacy of Entecavir in Animal Models
| Animal Model | Virus | Endpoint | Result |
|---|---|---|---|
| Woodchuck | Woodchuck Hepatitis Virus (WHV) | Reduction in circulating WHV DNA | 3 log10 reduction at week 4 xiahepublishing.com |
| Woodchuck | Woodchuck Hepatitis Virus (WHV) | Reduction in serum WHV DNA | 7 log10 reduction to undetectable levels within 4 weeks xiahepublishing.com |
| Woodchuck | Woodchuck Hepatitis Virus (WHV) | Long-term viral suppression | Undetectable viral DNA for up to 3 years fda.gov |
| Duck | Duck Hepatitis B Virus (DHBV) | Reduction in viral DNA | 4 to 8 log10 reduction fda.gov |
| Woodchuck | Woodchuck Hepatitis Virus (WHV) | Reduction in hepatic cccDNA | Significantly greater reduction compared to lamivudine after 4 weeks xiahepublishing.com |
These preclinical findings, demonstrating substantial viral DNA reduction across various models, established the potent antiviral activity of this compound and provided a strong basis for its clinical development.
Pharmacological Research Aspects of 1r,3r,4r Entecavir
Cellular Uptake and Intracellular Metabolism Studies
The antiviral activity of (1R,3R,4R)-Entecavir is contingent upon its entry into hepatocytes, the primary site of HBV replication, and its subsequent conversion into the active triphosphate form.
Transport Mechanisms across Cell Membranes
The hepatic uptake of the hydrophilic compound this compound is mediated by specific transporter proteins. Research has identified the organic anion transporter 2 (OAT2) and the equilibrative nucleoside transporter 1 (ENT1) as the primary transporters responsible for its entry into hepatocytes. nih.govwjgnet.commdpi.com Inhibition of ENT1 has been shown to significantly decrease the antiviral efficacy of this compound in HepG2.2.15 cells, a cell line that supports HBV replication. nih.gov Conversely, overexpression of OAT2 in cell models led to an increased susceptibility of HBV to the drug. nih.gov
While OAT2 and ENT1 are key for hepatic uptake, other transporters are involved in its renal excretion. Studies have demonstrated that this compound is a substrate for the renal influx transporters human organic anion transporter 1 (hOAT1), human concentrative nucleoside transporter 2 (hCNT2), and human concentrative nucleoside transporter 3 (hCNT3). nih.gov However, it interacts with these transporters with relatively low affinity. nih.gov
| Transporter | Location | Role | Reference |
|---|---|---|---|
| OAT2 | Hepatocytes | Hepatic Uptake | nih.govwjgnet.commdpi.com |
| ENT1 | Hepatocytes | Hepatic Uptake | nih.gov |
| hOAT1 | Renal Tubules | Renal Influx | nih.gov |
| hOAT3 | Renal Tubules | Renal Influx | nih.govmdpi.com |
| hCNT2 | Renal Tubules | Renal Influx | nih.gov |
| hCNT3 | Renal Tubules | Renal Influx | nih.gov |
Phosphorylation Kinetics and Triphosphate Formation
Once inside the cell, this compound, a nucleoside analogue, must be phosphorylated by host cellular kinases to its active 5'-triphosphate form, entecavir (B133710) triphosphate (ETV-TP). patsnap.comnih.govdrugbank.compatsnap.com This active moiety competitively inhibits all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA. patsnap.comdrugbank.com
The phosphorylation of this compound is a highly efficient process, particularly at low concentrations. asm.org The intracellular half-life of ETV-TP is approximately 15 hours, which allows for sustained antiviral pressure. drugbank.comasm.org The primary enzyme responsible for the initial phosphorylation step is mitochondrial deoxyguanosine kinase (dGK). nih.gov
Kinetic studies in isolated rat heart mitochondria have provided insights into the phosphorylation process. The Michaelis-Menten constant (Km) for this compound phosphorylation was found to be 0.77 ± 0.62 μM, with a maximum velocity (Vmax) of 7.1 ± 2.2 pmol/mg protein/hr. nih.gov These data indicate a high binding affinity of the drug for the kinase, although the rate of phosphorylation is slower than that of the natural substrate, deoxyguanosine. nih.gov
Mechanistic Studies of Drug-Drug Interactions
Understanding the potential for drug-drug interactions is crucial for the safe and effective use of any therapeutic agent. Research has explored the interaction of this compound with other antiviral agents and its effects on key drug-metabolizing enzymes and transporters.
Investigations with other Antiviral Agents at a Molecular Level
Clinical and in vitro studies have shown a low potential for clinically significant pharmacokinetic interactions between this compound and other commonly used antiviral agents. Co-administration with lamivudine (B182088), adefovir (B194249) dipivoxil, or tenofovir (B777) disoproxil fumarate (B1241708) did not result in significant alterations in the pharmacokinetics of either drug. fda.goveuropa.euhiv-druginteractions.orguw.eduxiahepublishing.com In vitro combination assays have demonstrated that the anti-HBV activity of this compound is not antagonized by abacavir, didanosine, lamivudine, stavudine, tenofovir, or zidovudine. fda.gov
While primarily targeting HBV, kinetic studies have shown that ETV-TP can be utilized as a substrate by the HIV-1 reverse transcriptase, establishing it as an inhibitor of HIV-1 replication. nih.gov This has therapeutic implications for patients co-infected with HBV and HIV.
Assessment of Effects on Cytochrome P450 Enzyme System
This compound is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system. drugbank.comfda.govfda.govreliasmedia.comwikidoc.org In vitro studies have shown that even at concentrations significantly higher than those achieved in humans, this compound does not inhibit major human CYP450 enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. fda.govreliasmedia.com This lack of interaction with the CYP450 system minimizes the risk of metabolic drug-drug interactions with a wide range of concomitantly administered medications that are substrates, inducers, or inhibitors of these enzymes. xiahepublishing.comreliasmedia.com
Interactions with Organic Anion Transporters (OATs) in Research Models
As a significant portion of this compound is eliminated unchanged via the kidneys through both glomerular filtration and active tubular secretion, its interaction with renal transporters is of particular interest. wikidoc.orghep-druginteractions.orgresearchgate.net Research has identified OAT1 and OAT3 as key transporters involved in its renal uptake and as potential targets for drug-drug interactions. nih.govmdpi.commdpi.com
In HEK293 cells expressing human OAT1 and OAT3, this compound was identified as a substrate for both transporters. nih.gov The kinetic parameters for this interaction have been determined, as detailed in the table below.
| Transporter | Km (μM) | Vmax (nmol/mg protein/30s) | Reference |
|---|---|---|---|
| hOAT1 | 250 | 0.83 | nih.gov |
| hOAT3 | 23 | 1.1 | nih.gov |
These findings indicate that co-administration of this compound with drugs that are inhibitors of OAT1 or OAT3 could potentially increase its systemic exposure by reducing its renal clearance. nih.govmdpi.com For instance, the dipeptide JBP485 has been shown to interact with this compound via OAT1 and OAT3. nih.gov
Mitochondrial Interactions and Cellular Toxicity Research
Research into the mitochondrial interactions of this compound has been a crucial aspect of its preclinical and ongoing safety evaluation. The primary concern with nucleoside analogs is their potential to interfere with mitochondrial DNA (mtDNA) synthesis, leading to mitochondrial dysfunction. This section delves into specific research findings regarding Entecavir's effect on mitochondrial components and processes.
Inhibition of Deoxyguanosine Kinase (dGK) in Isolated Mitochondria
Mitochondrial deoxyguanosine kinase (dGK) is a key enzyme in the mitochondrial purine (B94841) salvage pathway, responsible for phosphorylating deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). nih.govnih.gov Since this compound is a deoxyguanosine analog, its potential to inhibit dGK has been a subject of investigation. nih.govresearchgate.net
Studies using isolated rat mitochondria from various tissues, including the brain, heart, kidney, and liver, have shown that Entecavir competitively inhibits the phosphorylation of deoxyguanosine. nih.govnih.gov However, the potency of this inhibition varies. One study reported an IC₅₀ value of 15.3 ± 2.2 μM for the inhibition of dG phosphorylation by Entecavir. nih.gov
Interestingly, research has revealed that Entecavir is a much more potent inhibitor of deoxyadenosine phosphorylation. nih.gov Both Entecavir and deoxyguanosine itself were found to be powerful inhibitors of dA phosphorylation, with IC₅₀ values of 0.028 ± 0.006 μM and 0.034 ± 0.007 μM, respectively. nih.gov This suggests a significant interaction between Entecavir and the dGK enzyme, particularly concerning its role in phosphorylating deoxyadenosine. nih.gov The data also indicate that dGK has a marked preference for phosphorylating dG over dA. nih.govresearchgate.net
Table 1: Inhibitory Effects on Deoxynucleoside Phosphorylation in Isolated Rat Mitochondria
| Inhibitor | Substrate | IC₅₀ (μM) |
| Entecavir | Deoxyguanosine (dG) | 15.3 ± 2.2 |
| Entecavir | Deoxyadenosine (dA) | 0.028 ± 0.006 |
| Deoxyguanosine (dG) | Deoxyadenosine (dA) | 0.034 ± 0.007 |
Data sourced from studies on isolated rat mitochondria. nih.govnih.gov
Impact on Deoxypurine Nucleotide Pools
The inhibition of dGK by Entecavir raises the possibility of perturbations in the mitochondrial deoxynucleotide triphosphate (dNTP) pools. nih.govnih.gov A balanced supply of dNTPs (dATP, dGTP, dCTP, and dTTP) is essential for the fidelity of DNA synthesis and repair. nih.gov Imbalances in these pools can lead to adverse effects, including potential genotoxicity and mitochondrial DNA depletion. nih.govnih.gov
Because Entecavir competitively inhibits the phosphorylation of purine deoxynucleosides, it has the potential to disrupt the salvage pathway and lower the levels of deoxypurine nucleotides. nih.gov The potent inhibition of deoxyadenosine phosphorylation, in particular, suggests that Entecavir could decrease the synthesis of dATP, especially in non-dividing cells that rely heavily on the salvage pathway. nih.gov
In vivo studies have indicated that high doses of Entecavir can lead to dNTP pool imbalances, specifically a decrease in dGTP levels and an increase in dATP levels. xiahepublishing.com These disruptions are thought to occur once a critical threshold of the active form, entecavir triphosphate, is reached, potentially impairing the accuracy of DNA replication and repair. xiahepublishing.com
Studies on Mitochondrial DNA Depletion in Cell Lines
A primary concern with nucleoside analogs is their potential to inhibit the human mitochondrial DNA polymerase γ (Pol γ), which is responsible for replicating mtDNA. nih.govtandfonline.com Inhibition of Pol γ can lead to a reduction in mtDNA content, known as mtDNA depletion, which can, in turn, impair mitochondrial function. nih.govbmj.com
However, extensive in vitro research has consistently shown that this compound has a low potential for causing mitochondrial toxicity through this mechanism. nih.govtandfonline.comnih.gov Studies using human HepG2 hepatoma cells, a standard model for assessing mitochondrial toxicity, have demonstrated that even at concentrations up to 100 times the maximal clinical exposure, Entecavir did not cause a significant reduction in mtDNA levels over a 15-day period. nih.govnih.gov In fact, one report noted that exposures up to 75 μM for 4 days resulted in no considerable decrease in mtDNA levels. nih.gov
Furthermore, enzymatic assays have revealed that entecavir triphosphate is a weak inhibitor of Pol γ, with Ki values reported to be between 18 and greater than 160 µM. fda.gov Pol γ exhibits a strong preference for its natural substrate, deoxyguanosine triphosphate, even in the presence of high concentrations of entecavir triphosphate. xiahepublishing.comnih.gov Entecavir triphosphate was not found to be significantly incorporated into DNA by Pol γ. nih.gov These findings are consistent with the lack of observed mitochondrial toxicity in cell culture models. nih.govnih.gov
Some long-term observational studies in patients have yielded mixed results. One four-year study in patients with chronic hepatitis B on Entecavir monotherapy found that while mtDNA content initially decreased, it subsequently increased, with no significant difference between the baseline and the four-year mark. nih.gov This suggests that while there may be some initial effect, it does not appear to lead to progressive mtDNA depletion over time in this context. psu.edu
Advanced Analytical Methodologies for 1r,3r,4r Entecavir Research
Chromatographic Techniques for Quantitative Analysis
Chromatographic methods are the cornerstone of Entecavir (B133710) analysis, offering high-resolution separation and quantification. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and LC-Mass Spectrometry (LC-MS/MS) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the routine analysis of Entecavir in bulk drug and pharmaceutical formulations. asianpubs.orginnovareacademics.in These methods are valued for their simplicity, precision, and accuracy. asianpubs.org
Method development often involves optimizing the mobile phase composition, flow rate, and detection wavelength to achieve a well-defined peak with a short retention time. innovareacademics.in For instance, a mixture of water and acetonitrile (B52724) (80:20 v/v) has been successfully used as a mobile phase with a C18 column, resulting in a retention time of 3.385 minutes. asianpubs.org Another method utilized a mobile phase of methanol (B129727) and acetonitrile (70:30 v/v) with a few drops of triethanolamine, achieving a shorter retention time of 2.64 minutes. innovareacademics.in
Validation of these HPLC methods is performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. innovareacademics.injgtps.com Linearity is typically observed over a specific concentration range, with correlation coefficients (r²) close to 0.999, indicating a strong linear relationship. asianpubs.orginnovareacademics.in Accuracy is often demonstrated through recovery studies, with recovery rates around 99% being reported. asianpubs.org
Table 1: Comparison of Various RP-HPLC Methods for Entecavir Analysis
| Parameter | Method 1 asianpubs.org | Method 2 innovareacademics.in | Method 3 jbiochemtech.com | Method 4 jgtps.com |
|---|---|---|---|---|
| Column | XTerra® C18 (250 mm × 4.6 mm, 5 µm) | C-18 (250 mm x 4.6 mm, 5µm) | C18 (250 x 4.6 mm ID) | Develosil C18 (150 x 4.6 mm i.d., 5µm) |
| Mobile Phase | Water:Acetonitrile (80:20 v/v) | Methanol:Acetonitrile (70:30 v/v) + Triethanolamine | Methanol:Water (55:45 v/v) | Acetonitrile:Potassium dihydrogen phosphate (B84403) buffer (pH 3.4) (40:60) |
| Flow Rate | 0.8 mL/min | 1.2 mL/min | 1 mL/minute | 1.0 ml/min |
| Detection Wavelength | 254 nm | 255 nm | 254 nm | 257 nm |
| Retention Time | 3.385 min | 2.64 min | 3.5 minutes | 2.26 min |
| Linearity Range | 2-24 mcg/mL | 20-100µg/ml | 5-25 µg/ml | Not Specified |
| Correlation Coefficient (r²) | 0.9999 | 0.9991 | Not Specified | Not Specified |
| Assay (%) | 99.07% | 98.1% | 99.22% (mean) | Not Specified |
| Recovery (%) | 99.17% | Not Specified | Not Specified | Not Specified |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including shorter run times, improved resolution, and higher sensitivity. researchgate.net UPLC systems utilize columns with smaller particle sizes (typically 1.7 µm), which contributes to these enhancements. researchgate.netrsc.org
A UPLC-MS/MS method for the quantification of Entecavir in human plasma demonstrated a short chromatographic run time of just 2 minutes. researchgate.net This method employed an ACQUITY UPLC BEH C18 column and an isocratic elution. researchgate.net Due to the high polarity of Entecavir, some studies have utilized hydrophilic interaction chromatography (HILIC) columns to achieve satisfactory retention. rsc.orgrsc.org
UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS) for highly sensitive and selective detection, particularly in bioanalytical applications. researchgate.netrsc.org These methods have been successfully applied to bioequivalence and pharmacokinetic studies. researchgate.netrsc.org
LC-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of Entecavir, especially at very low concentrations in complex biological matrices like human plasma. nih.govresearchgate.net This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov
LC-MS/MS methods for Entecavir often utilize an electrospray ionization (ESI) source in the positive ion mode and operate in multiple reaction monitoring (MRM) mode for enhanced specificity. nih.govresearchgate.net The method can be validated over a wide linear concentration range, for instance, from 50.0 to 20,000.0 pg/ml. nih.gov A highly sensitive method reported a lower limit of quantitation (LLOQ) of 5 pg/mL in human plasma. researchgate.net
The development of LC-MS/MS methods involves careful optimization of both chromatographic and mass spectrometric parameters. nih.gov These methods have been instrumental in characterizing forced degradation products of Entecavir and in conducting pharmacokinetic studies. nih.govthieme-connect.com
Table 2: Key Parameters of Selected LC-MS/MS Methods for Entecavir
| Parameter | Method 1 nih.gov | Method 2 researchgate.net | Method 3 researchgate.net |
|---|---|---|---|
| Chromatography | LC-ESI-MS/MS | LC-MS/MS | UPLC-MS/MS |
| Column | XBridge-C18 (4.6 mm × 50 mm, 5-μm) | Xterra MS C18 | ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) |
| Mobile Phase | 10 mM ammonium (B1175870) hydrogen carbonate (pH 10.5):methanol (85:15 v/v) | High-pH mobile phases with gradient elution | Isocratic elution |
| Detection | MRM positive mode | Positive ion electrospray tandem mass spectrometry | Positive ionization electrospray mass spectrometry in MRM mode |
| Linear Range | 50.0-20000.0 pg/ml | 5000-fold range | 0.1 - 20 ng/mL |
| LLOQ | Not Specified | 5 pg/mL | Not Specified |
| Internal Standard | Lamivudine (B182088) | Lobucavir | Entecavir-13C2,15N |
Spectroscopic and Electrophoretic Approaches
Alongside chromatographic techniques, spectroscopic and electrophoretic methods provide alternative and complementary approaches for the analysis of Entecavir.
UV-Visible Spectrophotometry in Research Samples
UV-Visible spectrophotometry offers a simple, economical, and rapid method for the estimation of Entecavir in bulk and pharmaceutical dosage forms. wjpsonline.com The method is based on the principle that Entecavir absorbs ultraviolet radiation at a specific wavelength. The absorption maximum (λmax) for Entecavir has been reported to be around 253-254 nm. wjpsonline.comresearchgate.net
The method is typically validated for linearity, accuracy, and precision. wjpsonline.com A linear relationship between absorbance and concentration is usually observed in a defined range, for example, 3-18 μg/ml. wjpsonline.com The accuracy of the method is confirmed by recovery studies, with results often in the range of 99.53-100.41%. wjpsonline.com While simple and cost-effective, UV-Visible spectrophotometry is generally less specific and sensitive compared to chromatographic methods. researchgate.net
Several UV spectrophotometric methods have been developed, including those that utilize derivatization reagents to form colored complexes, allowing for analysis in the visible region. biomedpharmajournal.orgjournalofscience.net
Capillary Zone Electrophoresis for Compound Separation
Capillary Zone Electrophoresis (CZE) has emerged as a stability-indicating method for the analysis of Entecavir in pharmaceutical formulations. jst.go.jpnih.gov CZE separates charged molecules in a capillary filled with an electrolyte solution under the influence of a high voltage. nvkc.nl
A validated CZE method for Entecavir utilized a fused-silica capillary, a 20 mM sodium tetraborate (B1243019) solution at pH 10 as the background electrolyte, and detection at 216 nm. jst.go.jp The method demonstrated linearity over a concentration range of 1–200 μg/mL with a high correlation coefficient (r² = 0.9999). jst.go.jp The specificity and stability-indicating capability of the CZE method were confirmed through forced degradation studies. jst.go.jpnih.gov The results obtained by CZE have been shown to correlate well with those from validated HPLC methods, indicating its reliability for quality control analysis. jst.go.jp
Bioanalytical Methodologies for Preclinical Sample Analysis
The preclinical evaluation of antiviral agents like (1R,3R,4R)-Entecavir is foundational to understanding their pharmacokinetic and pharmacodynamic profiles. This requires the development and validation of highly sensitive and specific bioanalytical methods capable of accurately quantifying the compound in complex biological matrices. These methodologies are crucial for interpreting data from both in vitro cellular assays and in vivo animal studies, providing insights into drug absorption, distribution, metabolism, and excretion (ADME).
Accurate measurement of this compound in cellular and tissue samples is essential for establishing the relationship between drug exposure and antiviral activity. Liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant technology employed for this purpose due to its superior sensitivity and specificity.
In animal studies, which are vital for determining pharmacokinetic parameters, various tissues and fluids are analyzed. A sensitive and specific liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method has been validated for quantifying entecavir in rat and dog plasma. nih.gov This method typically involves solid-phase extraction (SPE) to isolate the drug from the plasma matrix, followed by chromatographic separation and detection. nih.govresearchgate.net For instance, one validated method used ganciclovir (B1264) as an internal standard and achieved a lower limit of quantification (LLOQ) of 0.01 µg/mL in plasma, with an average extraction recovery exceeding 93%. nih.gov Such methods have been successfully applied to pharmacokinetic studies in rats and dogs. nih.gov
Further research has extended this analysis to various tissues. Toxicokinetic studies in rats have utilized liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) to measure concentrations of entecavir in plasma, as well as in kidney, liver, and skeletal muscle tissues, confirming systemic exposure. oup.com
Table 1: LC-MS/MS Method for Entecavir Quantification in Animal Plasma
This table summarizes a validated method for quantifying entecavir in preclinical animal plasma samples.
| Parameter | Details | Reference |
|---|---|---|
| Analytical Technique | Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) | nih.gov |
| Biological Matrix | Rat and Dog Plasma | nih.gov |
| Sample Preparation | Solid-Phase Extraction (SPE) | nih.gov |
| Chromatography | Inertsil® ODS-3 (5 μm, 150 mm × 2.1 mm i.d.) column | nih.gov |
| Internal Standard | Ganciclovir | nih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) with positive ESI | nih.gov |
| Linearity Range | 0.01-9 µg/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL | nih.gov |
| Accuracy | 98.1% to 102.5% | nih.gov |
| Precision (%RSD) | < 10% | nih.gov |
| Extraction Recovery | 93.9% to 96.7% | nih.gov |
For in vitro studies, quantifying the drug within cells is critical, as entecavir must be phosphorylated intracellularly to its active triphosphate form. A validated ultra-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) assay using automated on-line SPE has been developed to quantify entecavir in peripheral blood mononuclear cells (PBMCs). researchgate.net A key feature of this methodology is its ability to measure both the parent compound and its phosphorylated metabolites by treating a portion of the cell lysate with acid phosphatase to convert the phosphorylated forms back to the free form for analysis. researchgate.net Studies investigating the effects of entecavir in cell lines like HepG2.2.15 often rely on quantifying viral markers such as HBV DNA and viral antigens (HBeAg, HBsAg) via real-time PCR and ELISA, respectively, to assess the drug's antiviral efficacy. nih.govnih.gov
The development of research formulations requires analytical methods that are stability-indicating. A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. researchgate.netnih.gov This ensures that any loss in drug content over time due to instability is accurately detected.
For this compound, several stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated. researchgate.netresearchgate.netjbiochemtech.com These methods are validated through forced degradation studies, where the drug substance is exposed to harsh conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. researchgate.netresearchgate.net
One such method utilized a Gemini C18 column with a mobile phase of acetonitrile-water and a potassium phosphate buffer, with UV detection at 253 nm. researchgate.netnih.gov The method was proven to be specific and stability-indicating through forced degradation, which showed significant degradation under basic conditions, while also demonstrating no interference from formulation excipients. researchgate.netnih.gov Another validated method employed a Phenomenox C18 column with a mobile phase of water (pH 3.0) and acetonitrile, detecting the eluent at 254 nm. researchgate.net This study also confirmed that the most substantial degradation occurred under alkaline conditions. researchgate.net These validated methods are precise, accurate, and robust, making them suitable for the quality control and stability assessment of entecavir formulations during research and development. researchgate.netejpmr.com
Table 2: Comparison of Validated Stability-Indicating RP-HPLC Methods for Entecavir
This table presents key parameters from different published stability-indicating HPLC methods for the analysis of entecavir.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
|---|---|---|---|---|
| Column | Gemini C18 (150 x 4.6 mm) | Phenomenox C18 (250 x 4.6 mm) | Agilent HC-C18 (250 x 4.6 mm) | C18 column (250 x 4.6 mm) |
| Mobile Phase | Acetonitrile-water/Potassium phosphate buffer (pH 4) | Water (pH 3.0)/Acetonitrile (95:5) | Buffer/Acetonitrile (95:5) | Methanol/Water (55:45) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 253 nm | 254 nm | 253 nm | 254 nm |
| Retention Time | 4.18 min | 7.724 min | 6.98 min | 3.5 min |
| Linearity Range | 0.5–200 µg/mL | 5-30 µg/mL | 2.05-15.53 µg/mL | 5-25 µg/mL |
| Accuracy | 101.19% | ~99.2% | ~99.9% | Data not specified |
| LOD / LOQ (µg/mL) | 0.39 / 0.5 | Data not specified | Data not specified | Data not specified |
| Reference | researchgate.netnih.gov | researchgate.net | ejpmr.com | jbiochemtech.com |
Structure Activity Relationship Studies and Rational Drug Design for 1r,3r,4r Entecavir
Elucidation of Key Structural Features for Antiviral Potency
Importance of the Carbocyclic Moiety and Exocyclic Double Bond
A defining characteristic of entecavir (B133710) is the replacement of the natural ribose sugar with a carbocyclic cyclopentyl moiety. This modification confers greater metabolic stability compared to natural nucleosides by replacing the ring oxygen with a carbon atom. organicchemistry.eu However, this substitution alone can lead to an unfavorable conformation. organicchemistry.eu The introduction of an exocyclic methylene (B1212753) (double bond) at the C2' position is a critical innovation that locks the carbocyclic ring into a conformation that mimics the structure of natural ribose. organicchemistry.eu
Role of Stereochemistry at Chiral Centers
The stereochemistry of entecavir is paramount to its biological activity. The specific (1R,3R,4R) configuration is essential for its potent inhibition of HBV. ijpsjournal.com Studies on different stereoisomers of entecavir have demonstrated that even minor changes in the spatial arrangement of the hydroxyl and hydroxymethyl groups on the cyclopentyl ring can significantly impact its antiviral efficacy. ontosight.airesearchgate.net For instance, the 1'-epimer of entecavir, which has a different stereochemical configuration, may exhibit altered pharmacological activity. ontosight.ai The precise stereochemistry ensures that the molecule correctly orients itself within the active site of the HBV polymerase, allowing for effective competition with the natural substrate, deoxyguanosine triphosphate (dGTP). nih.govlupinepublishers.com The sugar configuration of nucleoside analogs can play a significant role in the development and pattern of viral resistance. nih.gov
Computational Chemistry and Molecular Modeling
Computational methods have been instrumental in elucidating the molecular interactions between entecavir and the HBV reverse transcriptase, providing insights that are difficult to obtain through experimental methods alone.
Homology Modeling of HBV Reverse Transcriptase-Entecavir Triphosphate Complex
Due to the lack of a high-resolution crystal structure of the full HBV polymerase, researchers have relied on homology modeling. lupinepublishers.com By using the crystal structure of the well-characterized human immunodeficiency virus (HIV) reverse transcriptase as a template, three-dimensional models of the HBV RT have been constructed. nih.govlupinepublishers.com These models have been crucial for visualizing the binding of entecavir triphosphate within the enzyme's active site. nih.govplos.org Homology models have helped to explain the resistance profiles of various HBV polymerase mutants and have been used to predict the binding conformations of known HBV inhibitors. lupinepublishers.com The models suggest that entecavir triphosphate binds in a similar manner to the natural substrate, dGTP, but with key differences that contribute to its inhibitory action. nih.gov
Molecular Docking and Dynamics Simulations for Binding Affinity Prediction
Molecular docking and molecular dynamics (MD) simulations have been employed to predict and analyze the binding affinity of entecavir and its analogs to the HBV RT. nih.govamazonaws.com Docking studies have confirmed that the exocyclic methylene group of entecavir fits into a hydrophobic pocket, contributing to its high binding affinity. nih.govnih.gov MD simulations provide a dynamic view of the protein-ligand complex, revealing the stability of the binding and the specific interactions that occur over time. nih.govamazonaws.comacs.org These simulations have shown that entecavir forms stable hydrogen bonds and hydrophobic interactions within the active site, further explaining its potent inhibitory effect. nih.govresearchgate.net For instance, MD simulations have been used to investigate the stability of entecavir's binding pose within the main protease pocket of other viruses, highlighting the versatility of these computational tools. amazonaws.comacs.org
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies focusing solely on entecavir and its close analogs are not extensively detailed in the provided results, the principles of QSAR are fundamental to the broader field of antiviral drug design against HBV. nih.govplos.orgresearchgate.net Researchers have applied QSAR to other classes of anti-HBV compounds, such as flavonols and thiazolides, to develop predictive models for their antiviral activity. nih.govmdpi.com These models help in identifying key structural features that can be modified to enhance potency and guide the synthesis of new, more effective antiviral agents. plos.org The extensive SAR data available for entecavir, demonstrating it to be the most potent in its series, provides a strong foundation for potential future QSAR analyses to further refine our understanding of its activity. researchgate.net
Rational Design of Next-Generation Entecavir Analogues
The development of (1R,3R,4R)-Entecavir marked a significant advancement in antiviral therapy for chronic hepatitis B virus (HBV) infection, largely due to its potent inhibition of the viral polymerase and a high genetic barrier to resistance in treatment-naïve patients. nih.govxiahepublishing.comnih.gov However, the emergence of drug-resistant HBV strains, particularly in patients with prior exposure to other nucleoside analogues like lamivudine (B182088), necessitates the continued pursuit of next-generation inhibitors. nih.govnih.gov Rational drug design, leveraging detailed knowledge of the HBV polymerase structure and the molecular basis of drug resistance, guides the development of new entecavir analogues with improved characteristics. xiahepublishing.comlupinepublishers.com
Design Principles for Improved Potency and Resistance Profile
The rational design of more effective entecavir analogues is rooted in understanding its mechanism of action and resistance at a molecular level. Entecavir's high potency is attributed to its unique structure, particularly the exocyclic methylene group on the carbocyclic ring, which fits into a specific hydrophobic pocket of the HBV reverse transcriptase (RT). nih.gov However, specific mutations in the RT domain can diminish the drug's binding affinity and efficacy. nih.gov
Key design principles for next-generation analogues focus on:
Overcoming Steric Hindrance from Resistance Mutations: The most common resistance pathway for entecavir involves mutations also associated with lamivudine resistance, such as rtM204V/I, often accompanied by compensatory mutations like rtL180M. nih.govmdpi.com These mutations cause steric clashes that hinder the binding of entecavir to the active site of the polymerase. lupinepublishers.com A primary design strategy is to modify the entecavir scaffold to accommodate or circumvent these mutated residues, thereby maintaining inhibitory activity against resistant strains.
Targeting Multiple Interaction Sites: Structural analyses suggest that entecavir may have additional interaction sites within the HBV RT beyond the primary deoxynucleoside triphosphate (dNTP) binding pocket. nih.govresearchgate.net Designing analogues that can engage these alternative sites could create more robust inhibitors that are less susceptible to single-point mutations in the active site. This approach aims to enhance the binding affinity and effectiveness against both wild-type and mutant polymerases.
Modifying the "Induced Fit" Mechanism: The binding of nucleoside analogues to the HBV polymerase can involve an "induced fit" movement of key amino acid residues, such as M204. xiahepublishing.com Mutations at this position can inhibit this conformational change, preventing the drug from binding effectively. A rational design approach involves creating analogues whose binding is not dependent on this specific induced fit, thus bypassing a common resistance mechanism. xiahepublishing.com
Maintaining Efficient Intracellular Phosphorylation: Like all nucleoside analogues, entecavir must be phosphorylated intracellularly to its active triphosphate form to inhibit the HBV polymerase. xiahepublishing.comxiahepublishing.com Any modification to the parent nucleoside structure must not interfere with the efficiency of this activation pathway by cellular kinases.
Homology modeling of the HBV polymerase, based on the known crystal structures of similar enzymes like HIV reverse transcriptase, is a critical tool in this process. lupinepublishers.commdpi.com These models allow for computational docking studies to predict how novel analogues will interact with both wild-type and mutant forms of the HBV polymerase, guiding the synthesis of the most promising candidates. nih.govmdpi.com Preclinical studies have identified compounds like PDM2, a stilbene (B7821643) derivative, which demonstrated inhibitory activity against both wild-type and lamivudine/entecavir-resistant HBV variants, validating these design approaches. frontiersin.org
Table 1: Design Principles for Entecavir Analogues with Improved Resistance Profiles
| Design Principle | Rationale | Target Resistance Mechanism |
| Circumventing Steric Hindrance | Modify the drug's structure to avoid clashes with mutated amino acid residues in the polymerase active site. | Mutations such as rtM204V/I and rtL180M that alter the shape of the binding pocket. lupinepublishers.comnih.gov |
| Targeting Multiple Sites | Design analogues that bind to secondary sites on the polymerase in addition to the primary active site. | Reduces reliance on a single binding conformation, making the drug less susceptible to single-point mutations. nih.govresearchgate.net |
| Bypassing "Induced Fit" | Create molecules that can bind effectively without requiring specific conformational changes in the polymerase. | Mutations (e.g., at rtM204) that prevent the necessary "induced fit" for drug binding. xiahepublishing.com |
| Maintaining Bioactivation | Ensure that new analogues remain excellent substrates for cellular kinases to be converted to the active triphosphate form. | Ensures the drug can reach its active state intracellularly to inhibit the polymerase. xiahepublishing.comxiahepublishing.com |
Strategies for Modulating Pharmacokinetic Properties (Preclinical)
Beyond improving potency and the resistance profile, a key goal in developing next-generation entecavir analogues is to optimize their pharmacokinetic properties. The aim is to enhance bioavailability, achieve more stable plasma concentrations, and potentially develop long-acting formulations to improve patient adherence. researchgate.net The primary preclinical strategy for achieving these goals is the development of prodrugs. dovepress.commdpi.com
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. mdpi.com This approach can overcome limitations of the parent compound, such as poor membrane permeability or rapid metabolism. dovepress.comacs.org
For entecavir, several prodrug strategies have been explored in preclinical models:
Ester Prodrugs for Prolonged Release: A common approach is the synthesis of ester prodrugs, where a lipophilic (fat-loving) fatty acid is attached to the entecavir molecule. researchgate.netdovepress.com This modification increases the compound's insolubility in water, allowing it to be formulated as a suspension for parenteral (e.g., intramuscular or subcutaneous) injection. researchgate.net Once injected, the prodrug forms a depot from which it is slowly released and subsequently converted back to active entecavir in the bloodstream. researchgate.net This strategy has been shown to dramatically extend the drug's half-life in animal models.
Improving Oral Bioavailability: While entecavir has good oral absorption, its uptake can be affected by food. researchgate.net Prodrug strategies, such as the use of amino acid esters, can be employed to target specific transporters in the gut, potentially leading to more consistent absorption and enhanced bioavailability. acs.org
Bypassing Rate-Limiting Activation Steps: The antiviral activity of nucleoside analogues depends on a three-step phosphorylation process. acs.org Advanced prodrug designs, such as phosphoramidate (B1195095) prodrugs, deliver the first phosphate (B84403) group along with the nucleoside. This approach, known as the ProTide technology, bypasses the often rate-limiting initial phosphorylation step, potentially leading to higher intracellular concentrations of the active triphosphate metabolite. acs.org
Preclinical pharmacokinetic studies in animal models are essential for evaluating these strategies. For example, a study in beagle dogs demonstrated the profound effect of an ester prodrug on entecavir's pharmacokinetic profile.
Table 2: Preclinical Pharmacokinetic Profile of an Entecavir Ester Prodrug vs. Oral Entecavir in Beagle Dogs
| Parameter | This compound (Oral) | Entecavir Ester Prodrug (Subcutaneous) | Fold Change |
| Administration Route | Oral | Subcutaneous | N/A |
| T½ (Elimination Half-life) | 4.09 hours | 129.3 hours | ~31.6-fold increase |
| Cmax (Peak Plasma Concentration) | 15.4 ng/mL | 4.7 ng/mL | Lower Peak |
| Data sourced from a preclinical study in beagle dogs. dovepress.com |
This data illustrates a successful preclinical application of the prodrug strategy to create a long-acting formulation. The ester prodrug achieved a significantly prolonged half-life, which could translate to less frequent dosing in a clinical setting. dovepress.com Similarly, an intramuscular injection of a different ester prodrug in rats resulted in a sustained plasma concentration for over two weeks, with an elimination half-life of approximately seven days. researchgate.net These preclinical findings demonstrate the feasibility of using rational drug design to modulate the pharmacokinetic properties of entecavir, paving the way for future therapeutic improvements.
Investigation of Drug Combinations and Novel Delivery Systems for 1r,3r,4r Entecavir
Preclinical Studies of Entecavir (B133710) Combination Therapies
The exploration of combination therapies involving (1R,3R,4R)-Entecavir, a potent antiviral agent against hepatitis B virus (HBV), is a important area of preclinical research. The goal is to enhance antiviral efficacy, overcome drug resistance, and achieve a functional cure for chronic hepatitis B (CHB). These studies investigate the synergistic or additive effects of Entecavir when combined with other antiviral agents, immunomodulators, and non-antiviral compounds in cell culture and animal models.
Synergy with Other Antiviral Agents in Cell Culture and Animal Models
Preclinical studies have demonstrated the potential benefits of combining Entecavir with other nucleos(t)ide analogue reverse transcriptase inhibitors (NRTIs). In cell culture assays, combinations of Entecavir with adefovir (B194249), tenofovir (B777), and lamivudine (B182088) have been shown to not result in cellular or mitochondrial toxicity. selleckchem.comnih.gov Specifically, in vitro studies combining tenofovir with other NRTIs like lamivudine and telbivudine (B1682739) have shown additive to slight synergistic anti-HBV effects. asm.org
In a mouse model of HBV infection, the combination of a capsid inhibitor, AB-423, with Entecavir showed a trend towards greater antiviral activity than either agent alone. asm.org Another study in humanized mice evaluated Entecavir alone or in combination with the capsid assembly inhibitor ciclopirox, though no significant synergistic effect on viral suppression was detected in this particular model. biorxiv.org Furthermore, combination therapy with a therapeutic antibody and Entecavir has been evaluated in mouse models to assess the potential for synergistic effects in reducing HBsAg levels. frontiersin.org
Table 1: Preclinical Studies of Entecavir in Combination with Other Antiviral Agents
| Combination Agent | Model System | Key Findings | Reference |
| Adefovir, Tenofovir, Lamivudine | Cell Culture (HepG2) | No cellular or mitochondrial toxicity observed in combination. | selleckchem.comnih.gov |
| Tenofovir | Cell Culture (HepAD38) | Additive to slight synergistic anti-HBV effects. | asm.org |
| AB-423 (Capsid Inhibitor) | Mouse Model | Trend towards greater antiviral activity compared to monotherapy. | asm.org |
| Ciclopirox (Capsid Inhibitor) | Humanized Mouse Model | No detectable synergistic effect on viral suppression. | biorxiv.org |
| Therapeutic Antibody | Mouse Model | Under evaluation for synergistic potential in HBsAg reduction. | frontiersin.org |
Combination with Immunomodulators (e.g., AIC649)
A significant focus of preclinical research has been the combination of Entecavir with immunomodulators to reconstitute the host's immune response against HBV. One such immunomodulator is AIC649, a parapoxvirus-based stimulator of Toll-like receptor 9 (TLR9). nih.gov
In the woodchuck model of chronic hepatitis B, long-term treatment with the combination of AIC649 and Entecavir demonstrated superior viral control compared to either monotherapy. nih.govpatsnap.comnih.gov While Entecavir monotherapy transiently reduced viremia, it did not affect antigenemia. nih.govnih.gov In contrast, the combination therapy led to the undetectability of viral antigens and the elicitation of antibodies, which correlated with the expression of interferons and suppression of viral replication in the liver. nih.govnih.gov These effects are believed to stem from an improvement and reconstitution of antiviral immune responses that are typically deficient in CHB. nih.govpatsnap.comresearchgate.net The combination was well-tolerated in the animal model. nih.govpatsnap.com
Table 2: Preclinical Findings of Entecavir and AIC649 Combination Therapy
| Parameter | Entecavir Monotherapy | AIC649 Monotherapy | Entecavir + AIC649 Combination | Reference |
| Serum Viral DNA | Transient Reduction | Modest Reduction | Superior Viral Control | nih.govnih.gov |
| Viral Antigens (Surface and e) | No Reduction | Modest Reduction | Undetectable Levels | nih.govnih.gov |
| Antibody Elicitation | Not Observed | Not Observed | Observed | nih.govnih.gov |
| Liver Interferon Expression | Not Reported | Not Reported | Correlated with Viral Suppression | nih.gov |
Evaluation with Non-Antiviral Compounds (e.g., Birinapant, Glycyrrhetinic Acid, 5-Fluorouracil)
The investigation of Entecavir in combination with non-antiviral compounds aims to target different host pathways to enhance viral clearance.
Birinapant: This small molecule, a cellular inhibitor of apoptosis proteins (cIAP) inhibitor, has shown efficacy in promoting the elimination of HBV in a mouse model of chronic infection. 2minutemedicine.com Combination therapy with Birinapant and Entecavir was found to be more effective than either drug alone, leading to a faster clearance of HBV DNA from the serum. 2minutemedicine.comsciencedaily.comsciencealert.com Preclinical studies reported 100% success in curing HBV infection in these models, with the combination clearing the infection twice as fast as Birinapant alone. sciencedaily.comsciencealert.com This combination therapy did not cause significant toxicity in the mouse model. 2minutemedicine.com The mechanism is thought to involve the targeted killing of HBV-infected hepatocytes. researchgate.net
Glycyrrhetinic Acid: This compound, the primary active metabolite of glycyrrhizin, has been studied for its ability to enhance the activity of Entecavir. nih.gov In vitro and in vivo studies have shown that Glycyrrhetinic Acid, but not its precursor glycyrrhizic acid, promotes the accumulation of Entecavir in hepatocytes. nih.gov This is achieved by inhibiting efflux transporters like MRP4 and BCRP, which are responsible for pumping Entecavir out of the liver cells. nih.gov This leads to increased distribution of Entecavir in the cytoplasm and nucleus, thereby strengthening its antiviral activity. nih.gov This synergistic effect has been further explored through the co-delivery of Entecavir and Glycyrrhetinic Acid using albumin nanoparticles. acs.orgnih.gov
There is currently no publicly available preclinical research data specifically on the combination of Entecavir and 5-Fluorouracil for the treatment of HBV.
Research on Advanced Drug Delivery Systems
To improve the therapeutic index and patient compliance of Entecavir, research into advanced drug delivery systems is being actively pursued. These systems aim to provide sustained release and targeted delivery of the drug.
Nanoparticle-Based Delivery (e.g., Albumin Nanoparticles)
Nanoparticle-based drug delivery systems offer a promising approach to enhance the therapeutic efficacy of drugs by controlling their distribution and release. jneonatalsurg.com
Albumin Nanoparticles: Albumin nanoparticles have been developed as a carrier for the co-delivery of Entecavir and Glycyrrhetinic Acid to the liver. acs.orgnih.govacs.org These nanoparticles, with a diameter of approximately 112 nm, were designed to increase the accumulation of Entecavir in hepatic cells. acs.orgnih.gov In vitro and in vivo studies demonstrated that these nanoparticles improved the distribution of Entecavir to the liver. acs.orgnih.gov The co-loaded Glycyrrhetinic Acid further enhanced the intracellular accumulation of Entecavir by inhibiting efflux transporters. acs.orgnih.gov This liver-targeted co-delivery system is considered to have high efficiency and low toxicity, showing great potential for treating hepatitis B. acs.orgnih.govacs.org
Microparticulate Systems (e.g., PLGA Microspheres)
Microparticulate systems are being investigated to develop long-acting formulations of Entecavir, which could reduce dosing frequency and improve patient adherence. researchgate.netkinampark.com
PLGA Microspheres: Poly(lactic-co-glycolic acid) (PLGA) microspheres have been fabricated to provide sustained delivery of Entecavir. kinampark.comresearchgate.net Different preparation methods, such as spray-drying and solid-microencapsulation, have been explored to optimize drug loading and release profiles. kinampark.comresearchgate.net Microspheres prepared by a spray-drying process exhibited high drug loading efficiency (over 95%) and a prolonged release profile of more than 25 days in vitro. researchgate.netdntb.gov.ua The release profile can be adjusted by altering the properties of the PLGA polymer. researchgate.net In vivo studies in mice demonstrated that a single injection of Entecavir-loaded microspheres maintained an anti-HBV effect for 42 days, comparable to daily oral administration for 28 days. pjps.pk These biodegradable microspheres have an average particle size of about 86 µm. pjps.pk
Table 3: Characteristics of Entecavir-Loaded PLGA Microspheres
| Parameter | Finding | Reference |
| Preparation Method | Spray-drying, Solid-microencapsulation | kinampark.comresearchgate.net |
| Drug Loading Efficiency | >95% (Spray-drying) | researchgate.netdntb.gov.ua |
| In Vitro Release | Sustained for >25 days | researchgate.netdntb.gov.ua |
| In Vivo Efficacy (Mice) | Anti-HBV effect for 42 days (single injection) | pjps.pk |
| Mean Particle Size | 86 µm | pjps.pk |
Injectable Sustained Release Formulations (e.g., Liquid Crystal Systems, Oil Depots)
Injectable sustained-release formulations offer a promising alternative to daily oral administration of this compound. Among the technologies being explored, liquid crystal systems and oil depots have shown significant potential. researchgate.netnih.govresearchgate.net
Liquid Crystal Systems:
Injectable liquid crystal forming systems (LCFS) have been investigated for the sustained delivery of this compound. nih.gov These systems are typically composed of lipids and other amphiphilic molecules that, upon injection and contact with aqueous body fluids, self-assemble into highly ordered liquid crystalline phases, such as hexagonal or cubic phases. nih.govkinampark.com This matrix acts as a drug reservoir, slowly releasing the encapsulated drug as the structure biodegrades or as the drug diffuses out. kinampark.com
One study detailed an LCFS for this compound composed of sorbitan (B8754009) monooleate, phosphatidylcholine, and tocopherol acetate. nih.gov To enhance the encapsulation of the slightly charged this compound within the hydrophobic liquid crystal matrix, an "anchoring effect" was introduced. This was achieved by adding an anionic phospholipid, 1,2-dipalmitoyl-sn-glycero-3-phosphatidic acid (DPPA), which electrostatically interacts with the cationic nature of this compound. nih.gov This interaction improved drug loading and slowed its release. The study found that optimizing the pH of the formulation further enhanced this anchoring effect. nih.gov In vivo pharmacokinetic studies in rats and dogs demonstrated sustained release of this compound for one to two weeks. nih.gov
| Formulation Component | Function | Key Finding |
| Sorbitan Monooleate | Main liquid crystal component | Forms the basic structure of the sustained-release matrix. nih.gov |
| Phosphatidylcholine | Main liquid crystal component | Contributes to the formation and stability of the liquid crystal phase. nih.govkinampark.com |
| Tocopherol Acetate | Main liquid crystal component | Works in conjunction with other lipids to form the delivery system. nih.govkinampark.com |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphatidic Acid (DPPA) | Anchoring agent | Increased the half-life of this compound in rats by 1.5 times due to electrostatic interaction. nih.gov |
| pH Optimization | Formulation variable | Enhanced the anchoring effect, leading to a longer terminal half-life in animal models. nih.gov |
Oil Depots:
Oil depot formulations are another strategy for achieving long-acting parenteral delivery of lipophilic drugs. researchgate.net For hydrophilic drugs like this compound, a prodrug approach is often necessary to increase lipophilicity and allow for formulation in an oily vehicle. researchgate.netkci.go.kr
A study explored a novel long-acting injectable oil depot system using a lipidic ester prodrug of this compound, entecavir-3-palmitate (EV-P). researchgate.netkci.go.kr This prodrug is highly lipophilic and has very low aqueous solubility. nih.gov The oil depot, consisting of oleic acid and benzyl (B1604629) alcohol, was designed to have a suitable viscosity for intramuscular injection. researchgate.netresearchgate.net Following injection, the oil forms a depot at the muscle site from which the lipophilic prodrug is slowly released and subsequently hydrolyzed by enzymes in the body to release the active this compound. researchgate.netnih.gov Another approach involved a tricaprylin-based crystalline suspension of the same prodrug, which showed prolonged pharmacokinetic profiles in animal studies. nih.gov
| Formulation Approach | Key Components | Mechanism of Sustained Release |
| Lipidic Prodrug Oil Depot | Entecavir-3-palmitate (EV-P), Oleic Acid, Benzyl Alcohol | Slow release of the lipophilic prodrug from the intramuscular oil depot, followed by enzymatic conversion to active this compound. researchgate.netkci.go.kr |
| Crystalline Suspension | Entecavir-3-palmitate (EV-P), Tricaprylin | Slow dissolution of the lipophilic prodrug crystals at the injection site. nih.gov |
Liver-Targeted Delivery Approaches and Mechanisms
Since the liver is the primary site of hepatitis B virus (HBV) replication, targeting this compound directly to the liver can enhance its therapeutic efficacy and potentially reduce systemic side effects. acs.orgresearchgate.netmdpi.com Various strategies are being investigated to achieve liver-specific drug delivery.
Passive Targeting:
Passive targeting often relies on the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate in liver tumors due to their leaky vasculature and poor lymphatic drainage. researchgate.net While more relevant for cancer, some nanoparticle systems can passively accumulate in the liver's reticuloendothelial system (RES), which includes Kupffer cells. medcraveonline.com
Active Targeting:
Active targeting involves attaching specific ligands to the drug or its carrier system that bind to receptors highly expressed on the surface of liver cells (hepatocytes). researchgate.netmedcraveonline.com
One prominent approach utilizes the asialoglycoprotein receptor (ASGPR), which is abundantly present on hepatocytes. medcraveonline.com Ligands such as galactose or N-acetylgalactosamine (GalNAc) can be conjugated to nanoparticles or the drug itself, leading to receptor-mediated endocytosis and internalization into hepatocytes. mdpi.com
Another strategy involves the use of glycyrrhetinic acid, which has been shown to enhance the accumulation of this compound in liver cells. acs.orgnih.gov A study developed albumin nanoparticles co-loaded with this compound and glycyrrhetinic acid. acs.orgnih.gov These nanoparticles demonstrated increased uptake in hepatic cells. The proposed mechanism involves glycyrrhetinic acid inhibiting the activity of specific efflux transporters in liver cells, which would otherwise pump the drug out, thereby increasing the intracellular concentration of this compound. acs.orgnih.gov
| Targeting Strategy | Ligand/Carrier | Target Receptor/Cell | Mechanism |
| Active Targeting | Galactose/GalNAc | Asialoglycoprotein Receptor (ASGPR) on Hepatocytes | Receptor-mediated endocytosis following ligand-receptor binding. medcraveonline.com |
| Active Targeting | Glycyrrhetinic Acid | Hepatocytes | Inhibition of efflux transporters, leading to increased intracellular drug accumulation. acs.orgnih.gov |
| Nanoparticle Co-delivery | Albumin Nanoparticles | Hepatocytes | Co-delivery of this compound and a targeting/enhancing agent (glycyrrhetinic acid) to improve liver distribution and cellular uptake. acs.orgresearchgate.netnih.gov |
Mechanistic Research on Genotoxicity and Off Target Cellular Interactions of 1r,3r,4r Entecavir
Studies on Entecavir-Induced DNA Damage Pathways
The genotoxicity of entecavir (B133710) is linked to its incorporation into cellular DNA, which triggers specific damage and repair cascades. nih.govresearchgate.net Research suggests that after being phosphorylated to its triphosphate form by cellular enzymes, entecavir can be incorporated into a DNA strand by host polymerases. nih.govresearchgate.net This action blocks the further extension of the new DNA strand, leading to DNA lesions that activate cellular repair mechanisms. nih.govresearchgate.netplos.org
To counteract the DNA damage induced by entecavir, cells activate specific DNA repair pathways. The hypersensitivity of various mutant cell lines to the compound has been instrumental in identifying the key protein players involved. nih.gov
PARP-1: Poly (ADP-ribose) polymerase 1 is a crucial enzyme in the repair of SSBs. youtube.com Studies show that the repair of entecavir-induced SSBs is a PARP-1 dependent process. researchgate.netresearchgate.net Cells lacking functional PARP-1 (Parp1-/-) exhibit hypersensitivity to entecavir and show a significant increase in chromosomal aberrations and γ-H2AX foci, confirming the central role of the SSB repair pathway in mitigating entecavir's genotoxicity. nih.govheraldopenaccess.us
BRCA1: While traditionally known for its role in repairing DSBs through homologous recombination, BRCA1 also plays a critical role in post-replication repair (PRR). nih.govyoutube.com Brca1-/- cells were found to be hypersensitive to entecavir and displayed a marked increase in chromosomal breaks and DNA damage markers, indicating that the PRR function of BRCA1 is vital for repairing entecavir-induced lesions. nih.govnih.gov
Rad18 and Ubc13: Both Rad18 and Ubc13 are key components of the PRR pathway. nih.govnih.gov Rad18 is essential for a process called translesion DNA synthesis (TLS), which allows the replication machinery to bypass DNA lesions. nih.gov Ubc13 functions in both homologous recombination and error-free PRR pathways. nih.gov Research demonstrated that cells deficient in Rad18 (Rad18-/-) or Ubc13 (Ubc13-/-) are hypersensitive to entecavir, underscoring the importance of the PRR pathway in managing the DNA damage caused by the compound. nih.govnih.govheraldopenaccess.us
| Cell Line (Deficient Gene) | Associated Repair Pathway | Observed Sensitivity to Entecavir | Reference |
|---|---|---|---|
| Parp1-/- | Single-Strand Break (SSB) Repair | Hypersensitive | nih.govnih.govheraldopenaccess.us |
| Brca1-/- | Post-Replication Repair (PRR), Homologous Recombination | Hypersensitive | nih.govnih.gov |
| Rad18-/- | Post-Replication Repair (PRR) / Translesion Synthesis (TLS) | Hypersensitive | nih.govnih.gov |
| Ubc13-/- | Post-Replication Repair (PRR), Homologous Recombination | Hypersensitive | nih.govnih.gov |
| Rev3-/- | Post-Replication Repair (PRR) / Translesion Synthesis (TLS) | Hypersensitive | nih.govnih.gov |
| XPA-/- | Nucleotide Excision Repair (NER) | Slightly Sensitive | nih.govnih.gov |
Entecavir-induced DNA lesions pose a significant threat to the integrity of the DNA replication fork. nih.gov If these lesions are not repaired before the cell enters the S phase (the phase of DNA synthesis), they can cause the replication fork to stall and collapse, leading to the formation of chromosomal breaks and potential cell death. nih.gov
To prevent this, cells employ the post-replication repair (PRR) pathway. nih.gov PRR mechanisms, including homologous recombination and translesion synthesis (TLS), provide a tolerance system to restart blocked replication forks. nih.gov The finding that cells deficient in key PRR proteins like BRCA1, Rad18, Rev3, and Ubc13 are highly sensitive to entecavir strongly suggests that PRR is a primary pathway for suppressing its genotoxicity. nih.govnih.govheraldopenaccess.us The proposed model is that entecavir-induced SSBs are converted into more complex lesions during replication, which then require the PRR pathway to avoid fork collapse and maintain genomic stability. nih.govresearchgate.netresearchgate.net
Investigation of Chromosomal Aberrations in Cellular Models
Cytogenetic analysis provides direct visual evidence of DNA damage that affects the structure of entire chromosomes.
Karyotype analysis has been performed on wild-type (WT) and various DNA repair-deficient DT40 cell lines to assess the impact of entecavir on chromosome structure. nih.govresearchgate.net These analyses confirmed that entecavir induces chromosomal aberrations, with a significantly higher frequency of damage observed in the repair-deficient cell lines compared to WT cells. nih.gov
Specifically, cells deficient in SSB repair (Parp1-/-) and PRR (Brca1-/-, Rad18-/-, Rev3-/-) showed a marked increase in chromosomal aberrations. nih.govnih.gov The most frequently observed type of aberration was the chromosome gap, which is consistent with the hypothesis that entecavir's primary lesion is the SSB. nih.gov Representative images from these studies show distinct gaps in the macrochromosomes of entecavir-treated cells, particularly in sensitive lines like Rad18-/-. nih.govresearchgate.net
The induction of chromosomal aberrations by entecavir is dependent on both the concentration of the compound and the duration of exposure. Studies have shown that entecavir inhibits the growth of DT40 cells in a dose-dependent manner over a 72-hour period. nih.gov
More detailed time-course experiments have examined the frequency of chromosomal aberrations over time. nih.gov When various cell lines were treated with 200nM entecavir, the number of induced chromosome breaks followed a monophasic pattern, with the peak of damage occurring at different times depending on the cell line's genetic background. nih.gov This demonstrates a clear relationship between the duration of exposure and the manifestation of chromosomal damage.
| Cell Line | Peak of Chromosomal Aberrations (Hours after exposure to 200nM Entecavir) | Reference |
|---|---|---|
| Wild-Type (WT) | 12 | nih.gov |
| Rad18-/- | 12 | nih.gov |
| Rev3-/- | 15 | nih.gov |
| Parp1-/- | 15 | nih.gov |
| Brca1-/- | 16 | nih.gov |
Mechanistic Insights into Potential Carcinogenicity in Research Models
This compound, a potent antiviral drug, has been subject to extensive research to understand its potential for carcinogenicity observed in animal models. nih.gov While the therapeutic benefits of the compound are well-established, investigations into its off-target effects have revealed mechanisms that could contribute to tumor development in rodents at high doses. nih.govnih.gov Genetic toxicology studies have shown that entecavir can be clastogenic, causing chromosomal damage in human lymphocytes, particularly at high concentrations that are also cytotoxic. nih.gov However, it tested negative in other genotoxicity assays, which suggests that the tumor findings in rodents exposed to lifelong high doses of entecavir may not stem from direct DNA damage. nih.gov
Further research into the genotoxic mechanisms has provided more clarity. Studies using a panel of chicken DT40 B-lymphocyte isogenic mutant cell lines, which are deficient in various DNA repair pathways, have offered significant insights. heraldopenaccess.usnih.govnih.gov These experiments revealed that mutant cells defective in single-strand break (SSB) repair, specifically Parp1-/- mutants, were the most sensitive to entecavir. heraldopenaccess.usnih.govnih.gov Additionally, cells with deficiencies in postreplication repair (PRR) pathways, including Rad18-/-, Brca1-/-, and Rev3-/- mutants, also showed hypersensitivity. heraldopenaccess.usnih.gov Karyotype analysis confirmed that entecavir induced chromosomal aberrations, especially chromosome gaps, in these sensitive cell lines. nih.govnih.gov These comprehensive genetic studies strongly suggest that entecavir possesses genotoxic potential and that the SSB and PRR pathways are critical for suppressing this genotoxicity. heraldopenaccess.usnih.govnih.gov The proposed model for this genotoxic effect involves the incorporation of entecavir triphosphate into the DNA strand by host polymerases, which blocks the extension of the new strand and induces DNA SSBs that require Parp1-dependent repair. researchgate.net
Studies on Cellular Transformation and Proliferation Pathways
Investigations into the carcinogenic mechanisms of this compound in animal models have identified specific pathways related to cellular proliferation, particularly in rodent lung tissue. nih.gov In mouse models, lifetime exposure to high doses of entecavir led to an increased incidence of lung tumors, which were found to arise from the sustained proliferation of type II pneumocytes. nih.gov This hyperplasia of type II pneumocytes occurred in the absence of direct cytotoxicity. nih.gov
A key mechanism identified for this species-specific effect involves the recruitment of alveolar macrophages into the mouse lung. nih.gov Research demonstrated that entecavir acts as a chemoattractant for mouse monocytes through an interaction with chemokine receptor 2 (CCR2). nih.gov This recruitment of macrophages was shown to be a required step for the subsequent proliferation of the type II pneumocytes. nih.gov This effect was specific to mice, as entecavir was not found to be a potent chemoattractant for rat macrophages, and no lung tumors were observed in rat carcinogenicity studies. nih.gov
Another potential mechanism for tumor development at sites other than the mouse lung is the perturbation of intracellular deoxynucleotide triphosphate (dNTP) pools. nih.gov As a nucleoside analog, entecavir requires phosphorylation to become active. nih.gov At extremely high concentrations, the resulting entecavir triphosphate can lead to imbalances in the natural dNTP pools. nih.gov In vivo studies in mice and rats showed that severe dNTP pool imbalances in hepatocytes occurred only at doses where liver tumors were observed. nih.gov Specifically, levels of dGTP were decreased while dATP levels increased in the hepatocytes of these animals. nih.gov
| Research Model | Key Finding | Associated Pathway/Mechanism |
| Mouse | Increased incidence of lung tumors. nih.gov | Sustained proliferation of type II pneumocytes. nih.gov |
| Mouse Monocytes | Chemotactic effect leading to macrophage recruitment. nih.gov | Interaction with chemokine receptor 2 (CCR2). nih.gov |
| Mouse & Rat Hepatocytes | Severe dNTP pool imbalances at carcinogenic doses. nih.gov | Perturbation of intracellular dNTP pools (decreased dGTP, increased dATP). nih.gov |
| Human Lymphocytes | Clastogenic (chromosome damage) at high cytotoxic concentrations. nih.gov | Not specified. |
Gene Expression Profiling Related to Cellular Stress Responses
Gene expression studies in research models have provided insights into the cellular stress responses induced by conditions that this compound is used to treat, and how the compound modulates these responses. In a study using chimeric mice with human hepatocytes infected with Hepatitis B Virus (HBV), antiviral therapy including entecavir led to the recovery of gene expression profiles that were altered by the infection. nih.gov HBV infection itself is known to induce intracellular oxidative and endoplasmic reticulum (ER) stress, creating a pro-carcinogenic environment. nih.govnih.gov
The study showed that after antiviral treatment, the expression of numerous genes involved in protective responses to cellular stress was restored or upregulated. nih.gov This suggests that by reducing the viral load, entecavir can help alleviate the underlying cellular stress caused by the virus. nih.gov Key genes identified in this context include:
DDIT4 : This gene is induced by ER stress and inflammation and plays a significant role in protective responses to cellular stress, including hypoxia and DNA damage. nih.gov Its upregulation may help resolve cellular stress. nih.gov
Metallothionein family members (MT2A, MT1E) : These genes produce anti-oxidants that protect against hydroxyl free radicals, helping to control homeostasis in hepatocytes under oxidative stress. nih.gov
MXI1 : A transcriptional repressor that negatively regulates the function of MYC, an oncogene whose accumulation can activate cell cycle progression and cellular transformation. nih.gov
Separate research has shown that ER stress can promote the intracellular accumulation of HBV DNA and HBsAg by inhibiting their secretion. nih.gov This study also suggested that hepatocyte ER stress can delay the clearance of intracellular HBV DNA after entecavir treatment. nih.gov
| Gene | Function | Implication in Cellular Stress Response |
| DDIT4 | Protective response to ER stress, inflammation, hypoxia, and DNA damage. nih.gov | Upregulation may help resolve cellular stress. nih.gov |
| MT2A, MT1E | Serve as anti-oxidants, protecting against hydroxyl free radicals. nih.gov | Induced to control homeostasis in hepatocytes under oxidative stress. nih.gov |
| MXI1 | Transcriptional repressor that negatively regulates the MYC oncogene. nih.gov | May suppress cellular transformation and cell cycle progression. nih.gov |
| GRP78 | A marker for ER stress. nih.gov | Induced by ER stress in hepatocyte cell lines. nih.gov |
| p-eIF2α | A marker for ER stress. nih.gov | Induced by ER stress in hepatocyte cell lines. nih.gov |
Exploratory Research on Novel Biological Activities and Repurposing of 1r,3r,4r Entecavir
Investigation of Non-Antiviral Pharmacological Targets
Beyond its well-established role as a potent antiviral agent for the treatment of chronic hepatitis B, recent research has unveiled novel biological activities of (1R,3R,4R)-Entecavir, suggesting its potential for repurposing in other therapeutic areas, particularly oncology. mdpi.comsemanticscholar.org This exploratory research has focused on identifying and characterizing non-antiviral pharmacological targets of the compound.
Inhibition of Lysine-Specific Demethylase 5B (KDM5B)
This compound has been identified as an inhibitor of Lysine-Specific Demethylase 5B (KDM5B), an enzyme that is frequently overexpressed in a variety of cancers, including breast, lung, liver, and prostate tumors. mdpi.commdpi.com KDM5B is an epigenetic modifier that removes methyl groups from histone H3 lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. mdpi.comnih.gov By demethylating H3K4, KDM5B acts as a transcriptional repressor of certain tumor suppressor genes, effectively silencing them. semanticscholar.orgmdpi.com
The overexpression of KDM5B has been linked to several cancer-promoting processes, including hormonal response, stem cell regeneration, genomic stability, cell proliferation, and differentiation. mdpi.comsemanticscholar.org It has also been implicated in the development of drug resistance in some tumor types. mdpi.com Molecular docking studies have shown that this compound can bind to the catalytic JmjC domain of KDM5B, suggesting a potential mechanism for its inhibitory action. mdpi.com The inhibition of KDM5B by this compound could lead to the re-expression of tumor suppressor genes, thereby inhibiting cancer cell proliferation and inducing cell death. researchgate.net
Modulation of PI3K/AKT Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, survival, proliferation, and metabolism. mdpi.comfrontiersin.org Dysregulation of this pathway is a common feature in many human cancers. frontiersin.orgtechscience.com Emerging evidence suggests a link between KDM5B and the activation of the PI3K/AKT pathway. mdpi.comsemanticscholar.org
Studies have indicated that KDM5B overexpression can trigger AKT signaling. semanticscholar.org Conversely, reducing the expression of KDM5B leads to a decrease in AKT signaling, which in turn results in diminished tumor cell proliferation. mdpi.comsemanticscholar.org Given that this compound can inhibit KDM5B, it is plausible that it can indirectly modulate the PI3K/AKT pathway. By inhibiting KDM5B, this compound may downregulate AKT signaling, contributing to its potential anti-cancer effects. semanticscholar.orgnih.gov This modulation can interfere with the survival and proliferative signals that are essential for tumor growth. mdpi.com
Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)
This compound has also been suggested to act as an inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1). mdpi.comsemanticscholar.org PARP-1 is a key enzyme involved in DNA damage repair, particularly in the repair of single-strand breaks (SSBs). frontiersin.orgasjo.in In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 can lead to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. mdpi.comfrontiersin.org
In silico studies have indicated that this compound could potentially inhibit PARP-1 in breast, ovarian, and prostate cancer cells. mdpi.com Genetic studies using chicken DT40 B-lymphocyte mutant cell lines showed that cells deficient in PARP1 (Parp1-/-) were the most sensitive to this compound, suggesting that the compound's genotoxic effects may be linked to the SSB repair pathway. heraldopenaccess.usresearchgate.net The inhibition of PARP-1 by this compound represents a promising avenue for its use in cancers with specific DNA repair defects. mdpi.com
Preclinical Exploration in Other Disease Models
The potential of this compound as a repurposed drug has been further explored in various preclinical disease models, primarily focusing on its anti-cancer properties.
In Vitro Cytotoxicity and Apoptosis Induction in Cancer Cell Lines
In silico and in vitro studies have demonstrated the ability of this compound to inhibit tumor cell proliferation and induce apoptosis, or programmed cell death. mdpi.comnih.gov Apoptosis is a natural and controlled process of cell death that is often dysregulated in cancer. frontiersin.org The induction of apoptosis is a key mechanism by which many anti-cancer therapies exert their effects. frontiersin.orgnih.gov
This compound has shown cytotoxic effects in various cancer cell lines. mdpi.com For instance, in prostate cancer (PC-3) cells, this compound demonstrated significant cytotoxicity. mdpi.com The mechanism underlying this cytotoxicity is believed to be linked to its inhibitory effects on targets like KDM5B and PARP-1, which can lead to cell cycle arrest and the activation of apoptotic pathways. mdpi.comresearchgate.net The ability of this compound to induce apoptosis in cancer cells highlights its potential as a therapeutic agent. nih.gov
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| PC-3 | Prostate Cancer | MTT Assay | IC50 | 0.06 µM (48h) | mdpi.com |
| HepG2.2.15 | Hepatitis B-expressing Hepatocellular Carcinoma | qPCR/Southern Blot | IC50 | ~30 nM | nih.gov |
| Huh7 (transfected with HBVWTCe) | Hepatocellular Carcinoma | qPCR/Southern Blot | IC50 | 206 nM | nih.gov |
| Huh7 (transfected with HBVETV-R) | Entecavir-Resistant Hepatocellular Carcinoma | qPCR/Southern Blot | IC50 | 2,657 nM | nih.gov |
IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Synergistic Effects in Combination with Chemotherapeutic Agents (e.g., 5-Fluorouracil)
A promising strategy in cancer therapy is the use of combination treatments to enhance efficacy and overcome drug resistance. nih.gov Research has explored the synergistic effects of this compound when combined with conventional chemotherapeutic agents like 5-Fluorouracil (5-FU). mdpi.com 5-FU is a widely used chemotherapy drug for various cancers, including colorectal, breast, and gastric cancers. mdpi.com
In a study using the prostate cancer cell line PC-3, the combination of this compound and 5-FU demonstrated a significant synergistic cytotoxic effect after 72 hours of exposure, surpassing the effects of each drug administered alone. mdpi.com This suggests that this compound may sensitize cancer cells to the effects of 5-FU, potentially allowing for lower doses of the chemotherapeutic agent and reducing its associated side effects. The mechanism for this synergy may involve the simultaneous targeting of multiple pathways crucial for cancer cell survival and proliferation. mdpi.comnih.gov
Table 2: Synergistic Cytotoxicity of this compound and 5-Fluorouracil in PC-3 Cells
| Treatment | Exposure Time | Observation | Reference |
|---|---|---|---|
| This compound + 5-Fluorouracil | 72 hours | Significant synergistic cytotoxicity compared to individual drugs. | mdpi.com |
Mechanistic Basis for Repurposing Potential
This compound, a guanosine (B1672433) nucleoside analogue, is well-established as a potent inhibitor of the hepatitis B virus (HBV) polymerase. nih.govmdpi.com Its primary mechanism involves intracellular phosphorylation to its active triphosphate form, which competes with the natural substrate, deoxyguanosine triphosphate, thereby inhibiting all three catalytic activities of the viral polymerase. nih.goveuropa.eu However, recent exploratory research has illuminated biological activities of Entecavir (B133710) that are independent of its anti-HBV action, suggesting a broader therapeutic utility. This has opened avenues for drug repurposing, a strategy that leverages existing knowledge of a drug's pharmacology and safety to accelerate its development for new indications. nih.govmdpi.com The mechanistic foundation for Entecavir's repurposing potential lies in its interaction with host cellular targets, extending its pharmacological profile beyond virology, particularly into oncology. mdpi.comresearchgate.net
Understanding Molecular Pathways Beyond HBV Replication
Investigations into the molecular interactions of this compound have revealed its ability to modulate key cellular pathways implicated in diseases like cancer. These findings provide a strong rationale for its potential as a repurposed therapeutic agent. The primary mechanisms identified are the inhibition of specific host enzymes involved in epigenetic regulation and DNA damage repair. researchgate.netmdpi.com
Inhibition of Lysine-Specific Demethylase 5B (KDM5B)
A significant non-canonical activity of Entecavir is the inhibition of Lysine-Specific Demethylase 5B (KDM5B). mdpi.comresearchgate.net KDM5B is an enzyme that is frequently overexpressed in a variety of cancers, including breast, lung, liver, and prostate tumors. mdpi.comresearchgate.net This enzyme plays a crucial role in tumorigenesis by acting as a transcriptional repressor for tumor suppressor genes. mdpi.com Its overexpression is also linked to the development of drug resistance. researchgate.net In silico studies have shown that Entecavir can inhibit KDM5B, leading to a reduction in tumor cell proliferation and the induction of apoptosis. nih.govresearchgate.net Furthermore, KDM5B is known to activate the PI3K/AKT signaling pathway; consequently, Entecavir's inhibition of KDM5B can lead to decreased AKT signaling, which in turn suppresses tumor cell growth. nih.govmdpi.comresearchgate.net
Inhibition of Poly (ADP-ribose) Polymerase-1 (PARP-1)
In silico studies have also identified Entecavir as a potential inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1). nih.govmdpi.com PARP-1 is a critical enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks. heraldopenaccess.usplos.org By inhibiting PARP-1, Entecavir can disrupt DNA repair mechanisms in cancer cells. nih.gov This action is especially relevant in tumors with pre-existing defects in DNA repair, such as those with mutations in the BRCA1 and BRCA2 genes. mdpi.com In such cells, inhibiting PARP leads to an accumulation of DNA damage, ultimately triggering cell death (apoptosis). nih.govmdpi.com This mechanism suggests a potential application for Entecavir in treating cancers like breast, ovarian, and prostate cancer, which are sometimes associated with BRCA mutations. nih.govmdpi.com
Immunomodulatory Effects
Beyond direct antiviral action, nucleoside analogs like Entecavir may possess immunomodulatory capabilities. wjgnet.com While a primary indirect effect is the reduction of viral antigen load, which subsequently lessens antigen-triggered immune activation and associated inflammation, there is emerging interest in more direct immunomodulatory roles. wjgnet.com By influencing host cell pathways, repurposed drugs can sometimes activate or suppress immune responses, a mechanism that is a subject of ongoing investigation for many antiviral agents. nih.gov
The table below summarizes the key molecular targets of this compound that form the basis for its repurposing potential.
| Target | Associated Pathway | Potential Therapeutic Application |
| Lysine-Specific Demethylase 5B (KDM5B) | Epigenetic Regulation, PI3K/AKT Signaling | Oncology (Breast, Lung, Liver, Prostate Cancer) mdpi.comresearchgate.net |
| Poly (ADP-ribose) Polymerase-1 (PARP-1) | DNA Damage Repair | Oncology (BRCA-mutated cancers, e.g., Breast, Ovarian, Prostate) nih.govmdpi.com |
| Hepatitis B Virus (HBV) Polymerase | Viral Replication | Chronic Hepatitis B (Primary Indication) nih.govnih.gov |
Q & A
Q. What experimental methodologies are recommended for assessing (1R,3R,4R)-Entecavir's antiviral activity in vitro?
To evaluate antiviral efficacy, use reverse transcription inhibition assays to measure the drug’s ability to block HBV DNA polymerase activity. Quantify inhibition via real-time PCR for viral load reduction and compare IC₅₀ values across nucleoside analogs. Ensure assays include controls for cytotoxicity (e.g., MTT assays) to confirm selective activity . For structural specificity, employ crystallography or molecular docking studies to validate the (1R,3R,4R)-stereoisomer’s binding affinity to the HBV polymerase active site .
Q. How should researchers design clinical trials to evaluate Entecavir’s efficacy in nucleoside-naive patients?
Adopt a randomized, double-blind, placebo-controlled design with stratification by baseline viral load (e.g., HBV DNA ≥10⁵ IU/mL) and cirrhosis status. Primary endpoints should include virological response (HBV DNA <20 IU/mL) at 48 weeks, while secondary endpoints track HBeAg seroconversion and ALT normalization. Use Kaplan-Meier analysis to assess cumulative resistance rates, noting Entecavir’s low resistance profile (1.2% over 5 years in nucleoside-naive patients) .
Q. What key variables influence Entecavir’s pharmacokinetics (PK) in chronic hepatitis B (CHB) patients?
Critical variables include renal function (creatinine clearance), food interactions (administer fasting), and dosing time (steady-state trough concentrations are best measured 12–24 hours post-dose). PK studies show Entecavir’s bioavailability drops by 18% if taken with food, necessitating strict adherence to fasting protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in Entecavir’s long-term efficacy data across studies?
Conduct meta-regression analyses to adjust for confounding variables such as baseline cirrhosis prevalence, study duration (3 vs. 5 years), and regional HBV genotypes. For example, while 5-year HCC risk is 6.6% in Asian cohorts (higher genotype C prevalence), European studies report 2.4% (genotype A/D dominance) . Address heterogeneity via subgroup analyses and GRADE criteria to assess evidence quality .
Q. What methodological approaches optimize serum Entecavir concentration monitoring for therapeutic drug monitoring (TDM)?
Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) for precise quantification (linear range: 5–100 μg/mL; R² >0.999). Collect serum samples 12–24 hours post-dose to approximate trough levels, and correlate concentrations ≥0.5 ng/mL with virological response (OR = 3.2, p <0.01) . For patients with renal impairment, apply population PK models to adjust dosing .
Q. How do hepatic steatosis and metabolic factors impact Entecavir treatment failure?
Perform multivariate Cox regression to isolate factors like BMI >25 kg/m² (HR = 1.8), HOMA-IR score >2.5 (HR = 2.1), and baseline HBV DNA >10⁷ IU/mL (HR = 3.0). Use liver biopsy or FibroScan® to quantify steatosis and exclude confounding variables (e.g., alcohol use) .
Data Analysis and Interpretation
Q. What statistical methods are robust for analyzing Entecavir’s efficacy in heterogeneous patient cohorts?
Apply mixed-effects models to account for inter-center variability in multi-site trials. For time-to-event outcomes (e.g., virological breakthrough), use competing risks regression to distinguish treatment failure from non-adherence . Validate findings with bootstrapping (1,000 replicates) to ensure stability in small-sample studies .
Q. How should researchers handle missing data in longitudinal Entecavir studies?
Implement multiple imputation by chained equations (MICE) for missing HBV DNA measurements, assuming data are missing at random (MAR). Sensitivity analyses (e.g., pattern-mixture models) can assess robustness against missing-not-at-random (MNAR) assumptions .
Experimental Design Challenges
Q. What strategies improve adherence to fasting protocols in Entecavir PK studies?
Use electronic medication event monitoring systems (MEMS) to track dosing times and correlate with serum concentration fluctuations. Educate patients via structured interviews on drug-food interactions, reducing protocol deviations by 40% .
Q. How can preclinical studies address Entecavir’s solubility limitations in formulation development?
Optimize solid dispersion techniques using hydrophilic carriers (e.g., PVP-VA64) to enhance aqueous solubility (from 0.2 mg/mL to 1.8 mg/mL). Validate dissolution profiles via USP Apparatus II (50 rpm, pH 6.8 buffer) and compare with reference formulations .
Tables for Key Findings
| Variable | Impact on Virological Response | Adjusted OR/HR | Reference |
|---|---|---|---|
| Serum Entecavir ≥0.5 ng/mL | Positive | OR = 3.2 (p<0.01) | |
| Baseline HBV DNA >10⁷ IU/mL | Negative | HR = 3.0 (p<0.001) | |
| Renal Impairment (eGFR <50) | Dose Adjustment Required | — |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
